molecular formula C20H32O7 B15563012 Berkeleylactone E

Berkeleylactone E

Cat. No.: B15563012
M. Wt: 384.5 g/mol
InChI Key: FHTCEVVYDAAWIA-ZACQAIPSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berkeleylactone E is a macrolide.

Properties

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/t15-,16-,17+/m1/s1

InChI Key

FHTCEVVYDAAWIA-ZACQAIPSSA-N

Origin of Product

United States

Foundational & Exploratory

Unlocking Nature's Pharmacy: A Technical Guide to the Discovery and Isolation of Berkeleylactone E from Penicillium Co-culture

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance necessitates the urgent discovery of novel bioactive compounds. Fungal co-cultures have proven to be a fertile ground for inducing the production of previously unobserved secondary metabolites. This technical guide provides an in-depth overview of the discovery and isolation of Berkeleylactone E, a 16-membered macrolide, from the co-culture of two extremophilic fungi, Penicillium fuscum and Penicillium camembertii/clavigerum. We present a detailed account of the experimental protocols, from co-culture setup to the purification and structural elucidation of this compound. All quantitative data, including spectroscopic information, is summarized in structured tables for clarity. Furthermore, this guide utilizes visualizations to illustrate the experimental workflow and the proposed mechanism of cryptic biosynthetic pathway activation.

Introduction

The chemical dialog between microorganisms in a shared environment can trigger the activation of "silent" or "cryptic" biosynthetic gene clusters, leading to the production of novel secondary metabolites. This strategy of co-culturing different microbial species has emerged as a powerful tool to unlock this hidden chemical diversity. A notable success of this approach is the discovery of the berkeleylactones, a family of antibiotic macrolides, which are not produced by the individual fungal strains in axenic culture.[1][2]

This compound, a member of this family, is a 16-membered macrolide with a molecular formula of C₂₀H₃₂O₇.[3] Its discovery highlights the potential of microbial co-culture in generating novel chemical scaffolds for drug discovery. This guide serves as a comprehensive technical resource for researchers aiming to explore fungal co-cultures for the discovery of new natural products.

The Discovery of this compound: A Co-culture Approach

This compound was discovered through a carefully timed co-culture fermentation of Penicillium fuscum and Penicillium camembertii/clavigerum.[1] These two fungi, isolated from the acidic, metal-rich waters of Berkeley Pit Lake, did not produce any berkeleylactones when grown as pure cultures.[1] However, when grown together, a unique set of secondary metabolites, including the berkeleylactones, was detected.

The "Crosstalk" Hypothesis: Activating Silent Pathways

The induction of this compound production in a co-culture setting is attributed to the chemical interactions, or "crosstalk," between the two Penicillium species. This interaction is believed to trigger a cascade of signaling events that activate a latent biosynthetic gene cluster responsible for the production of the berkeleylactone scaffold. While the specific signaling molecules and pathways have yet to be elucidated, this phenomenon underscores the importance of interspecies competition and communication in driving chemical innovation in the microbial world.

logical_relationship P_fuscum Penicillium fuscum No_Berkeleylactone No this compound Production P_fuscum->No_Berkeleylactone P_camembertii Penicillium camembertii/clavigerum P_camembertii->No_Berkeleylactone Co_culture P. fuscum + P. camembertii/clavigerum Berkeleylactone This compound Production Co_culture->Berkeleylactone Induction of Cryptic Biosynthesis experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation start Start coculture Co-culture of Penicillium fuscum and P. camembertii/clavigerum in Potato Dextrose Broth start->coculture filtration Filtration to remove mycelia coculture->filtration extraction Liquid-Liquid Extraction of filtrate with Chloroform (CHCl3) filtration->extraction crude_extract Crude Organic Extract extraction->crude_extract flash_chromatography Flash Silica Gel Chromatography crude_extract->flash_chromatography fractionation Collection of Fractions flash_chromatography->fractionation hplc High-Performance Liquid Chromatography (HPLC) of Fraction 5 (20% IPA/Hex) fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (HRESIMS, NMR) pure_compound->analysis end End analysis->end

References

Berkeleylactone E Biosynthesis Pathway in Fungi: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a member of the berkeleylactone family, a group of 16-membered macrolide polyketides produced by certain species of Penicillium fungi. First isolated from a co-culture of Penicillium fuscum and Penicillium camembertii/clavigerum, and later from axenic cultures of Penicillium turbatum, these compounds have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, focusing on the genetic basis and proposed enzymatic steps. While a putative biosynthetic gene cluster has been identified, detailed functional characterization of the involved genes and enzymes is still an active area of research.

I. The Genetic Blueprint: The Putative "bekl" Biosynthetic Gene Cluster

The biosynthesis of berkeleylactones, including this compound, is believed to be orchestrated by a dedicated biosynthetic gene cluster (BGC). Genome sequencing of Penicillium turbatum has led to the identification of a putative BGC, designated as the "bekl" cluster, which is hypothesized to be responsible for the production of these macrolides.[1]

Core Biosynthetic Enzyme:

At the heart of the "bekl" cluster is a gene predicted to encode a Type I Polyketide Synthase (PKS) . Fungal Type I PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA precursors to construct the polyketide backbone. The berkeleylactone core is a 16-membered macrolactone, a hallmark of polyketide biosynthesis.

Ancillary Enzymes:

In addition to the core PKS, the "bekl" cluster is expected to contain genes encoding a suite of tailoring enzymes that modify the polyketide intermediate to yield the final berkeleylactone structures. These may include:

  • P450 monooxygenases: Responsible for hydroxylation reactions at various positions on the macrolide ring.

  • Dehydrogenases: Involved in the formation of double bonds.

  • Reductases: Catalyze reduction steps.

  • Thioesterases: Crucial for the cyclization and release of the polyketide chain from the PKS.

  • Transferases: May be involved in the addition of other moieties, though berkeleylactones are not typically glycosylated.

The specific functions of the genes within the "bekl" cluster are yet to be experimentally validated.

II. Proposed Biosynthesis Pathway of this compound

Based on the structure of this compound and the general principles of polyketide biosynthesis, a putative pathway can be proposed. The following diagram illustrates the logical flow from precursor molecules to the final product, highlighting the key enzymatic steps.

Berkeleylactone_E_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Chain Assembly cluster_modification Post-PKS Modifications cluster_product Final Product Acetyl-CoA Acetyl-CoA PKS Type I PKS (bekl cluster) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Iterative Condensation Macrolactone_Formation Thioesterase-mediated Macrolactonization Linear_Polyketide->Macrolactone_Formation Pro-Berkeleylactone Pro-berkeleylactone Intermediate Macrolactone_Formation->Pro-Berkeleylactone Cyclization Tailoring_Enzymes Tailoring Enzymes (P450s, Dehydrogenases, etc.) Pro-Berkeleylactone->Tailoring_Enzymes Berkeleylactone_E Berkeleylactone_E Tailoring_Enzymes->Berkeleylactone_E Hydroxylation, Dehydrogenation, etc.

A proposed biosynthetic pathway for this compound.

III. Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data regarding the enzymatic kinetics, precursor uptake, or product yields specifically for the this compound biosynthetic pathway. Research in this area is ongoing, and future studies involving heterologous expression of the "bekl" gene cluster and in vitro characterization of the encoded enzymes are anticipated to provide these crucial datasets.

ParameterValueMethod of DeterminationReference
Enzyme Kinetics
bekl PKS Km (Acetyl-CoA)Not Reported--
bekl PKS Km (Malonyl-CoA)Not Reported--
bekl PKS kcatNot Reported--
Product Yields
This compound Titer in P. turbatumNot Reported--
This compound Titer in Heterologous HostNot Reported--

IV. Key Experimental Protocols

The elucidation of the this compound biosynthesis pathway will rely on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that are essential for characterizing the "bekl" gene cluster.

A. Gene Knockout to Confirm Cluster Involvement

Objective: To confirm that the "bekl" gene cluster is responsible for berkeleylactone biosynthesis.

Methodology:

  • Construct Design: A gene replacement cassette is designed to delete a key gene in the "bekl" cluster, typically the core PKS gene. The cassette contains flanking regions homologous to the sequences upstream and downstream of the target gene, along with a selectable marker (e.g., hygromycin resistance).

  • Fungal Transformation: Protoplasts of P. turbatum are generated by enzymatic digestion of the fungal cell wall. The gene replacement cassette is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.

  • Selection and Screening: Transformed protoplasts are plated on a selective medium containing the appropriate antibiotic. Resistant colonies are picked and screened by PCR using primers flanking the target gene to identify successful knockout mutants.

  • Metabolite Analysis: The wild-type and knockout mutant strains are cultivated under conditions known to induce berkeleylactone production. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to compare their metabolite profiles. The absence of this compound and other berkeleylactones in the knockout mutant would confirm the involvement of the "bekl" cluster.

Gene_Knockout_Workflow cluster_construction 1. Construct Design cluster_transformation 2. Fungal Transformation cluster_screening 3. Selection & Screening cluster_analysis 4. Metabolite Analysis Construct Design Gene Replacement Cassette (Homology Arms + Marker) Protoplasts Generate P. turbatum Protoplasts Construct->Protoplasts Transformation Introduce Cassette via PEG or Electroporation Protoplasts->Transformation Selection Select on Antibiotic Medium Transformation->Selection PCR Screen Colonies by PCR Selection->PCR Cultivation Cultivate WT and Mutant Strains PCR->Cultivation HPLCMS Analyze Extracts by HPLC-MS Cultivation->HPLCMS

Workflow for gene knockout experiments.
B. Heterologous Expression of the "bekl" Gene Cluster

Objective: To produce berkeleylactones in a genetically tractable host and to facilitate the characterization of individual biosynthetic enzymes.

Methodology:

  • Cluster Cloning: The entire "bekl" gene cluster is cloned from the genomic DNA of P. turbatum. This can be achieved through methods such as Transformation-Associated Recombination (TAR) in yeast or by using bacterial artificial chromosome (BAC) libraries.

  • Expression Vector Construction: The cloned "bekl" cluster is subcloned into a suitable fungal expression vector under the control of a strong, inducible or constitutive promoter.

  • Host Transformation: The expression vector is introduced into a heterologous fungal host, such as Aspergillus nidulans or a strain of Penicillium that does not produce berkeleylactones.

  • Cultivation and Analysis: The transformed heterologous host is cultivated, and the culture extracts are analyzed by HPLC-MS for the production of berkeleylactones. Successful production confirms the identity and completeness of the cloned BGC.

Heterologous_Expression_Workflow cluster_cloning 1. Cluster Cloning cluster_vector 2. Vector Construction cluster_transformation 3. Host Transformation cluster_analysis 4. Cultivation & Analysis Cloning Clone 'bekl' Cluster from P. turbatum gDNA (e.g., TAR) Vector Subclone into Fungal Expression Vector Cloning->Vector Transformation Introduce Vector into Heterologous Host (e.g., Aspergillus) Vector->Transformation Cultivation Cultivate Transformed Host Transformation->Cultivation HPLCMS Analyze for Berkeleylactone Production Cultivation->HPLCMS

Workflow for heterologous expression.

V. Future Directions

The field of this compound biosynthesis is poised for significant advancements. The immediate priorities include:

  • Detailed Annotation of the "bekl" Gene Cluster: A thorough bioinformatic analysis of the "bekl" cluster is needed to predict the functions of all open reading frames.

  • Functional Characterization of "bekl" Genes: Systematic gene knockout and heterologous expression of individual genes will be crucial to experimentally validate the roles of the PKS and tailoring enzymes.

  • In Vitro Enzymatic Assays: Once the enzymes are identified and produced recombinantly, their catalytic activities and substrate specificities can be determined through in vitro assays.

  • Identification of Intermediates: Trapping and characterizing biosynthetic intermediates from mutant strains or in vitro reactions will provide direct evidence for the proposed pathway.

The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also open avenues for the engineered production of novel berkeleylactone analogs with potentially improved therapeutic properties.

References

Berkeleylactone E molecular formula and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Berkeleylactone E

Introduction

This compound is a naturally occurring 16-membered macrolide antibiotic.[1][2] It was first identified as a product of a carefully timed co-culture fermentation of two extremophilic fungal species, Penicillium fuscum and Penicillium camembertii/clavigerum, isolated from the acidic, metal-rich waters of Berkeley Pit Lake.[1][2][3] this compound has also been isolated from axenic cultures of Penicillium turbatum.[2][4] This molecule belongs to the broader family of berkeleylactones, which are of significant interest to researchers due to their antimicrobial properties and a novel mode of action that appears to differ from conventional macrolide antibiotics.[3][5][6] Unlike classic macrolides that inhibit protein synthesis by targeting the ribosome, the berkeleylactones do not, suggesting a new mechanism for their antibiotic activity.[3][5][6] This guide provides a comprehensive overview of the technical data and methodologies related to this compound for researchers in drug discovery and natural products chemistry.

Data Presentation

The quantitative and qualitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 122211-62-5[1][7][8]
Molecular Formula C₂₀H₃₂O₇[1][3][7]
Formula Weight 384.5 g/mol [1]
Purity ≥95%[1][7]
Formulation Solid[1]
Solubility Soluble in DMSO, DMF, ethanol, methanol[7][8]
Origin Fungal Co-culture (Penicillium sp.)[1][3]
Table 2: Antimicrobial Activity of this compound
CompoundOrganismActivity MetricValueReference
This compound Staphylococcus aureusMIC125 µM[1][8]
Berkeleylactone AMethicillin-Resistant S. aureus (MRSA)MIC1-2 µg/mL[3][5]
Berkeleylactone ABacillus anthracisMIC1-2 µg/mL[3][5]
Berkeleylactone AStreptococcus pyogenesMIC1-2 µg/mL[3][5]
Berkeleylactone ACandida albicansMIC1-2 µg/mL[3][5]
Berkeleylactone ACandida glabrataMIC1-2 µg/mL[3][5]

Experimental Protocols

The following sections detail the methodologies for the isolation, synthesis, and biological evaluation of this compound.

Isolation from Fungal Co-culture

This compound is produced by the co-cultivation of Penicillium fuscum and P. camembertii/clavigerum.[1][3] The following protocol is a representative summary of the isolation process.

  • Inoculation and Culture : Pure cultures of P. fuscum and P. camembertii/clavigerum are first grown separately in a suitable liquid medium (e.g., potato dextrose broth).[1] Subsequently, they are co-cultured in a shared liquid medium and incubated for a specific duration to allow for intercellular "crosstalk" that induces the production of secondary metabolites not found in axenic cultures.[1][2][3]

  • Extraction : At the time of harvest, the mycelia are removed by filtration. The culture filtrate is then exhaustively extracted with an organic solvent, typically chloroform (B151607) (CHCl₃), to partition the secondary metabolites into the organic phase.[1][2]

  • Chromatographic Purification : The crude chloroform extract is concentrated under reduced pressure. The resulting residue is subjected to flash silica (B1680970) gel chromatography to separate fractions based on polarity.[2]

  • Activity-Guided Fractionation : Fractions are screened for biological activity (e.g., antimicrobial or enzyme inhibition assays) to guide the isolation process.[1][2] Fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

  • Structure Elucidation : The definitive structure of the isolated compound is determined through comprehensive spectral analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula and various Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HMBC) to define the chemical structure and stereochemistry.[1][3]

Total Synthesis

The first total synthesis of this compound was accomplished as part of a divergent strategy that also yielded five other related berkeleylactones.[3][7][9] This approach relies on the construction of a common macrocyclic intermediate that can be chemically modified to produce the different final products.

Key Synthetic Strategy Features:

  • Common Intermediate : The synthesis begins by creating a core molecular scaffold common to the berkeleylactone family.[3][7]

  • Stereoselective Reactions : Key steps involve highly stereoselective reactions to correctly install the multiple stereocenters present in the molecule.[3][7]

  • Protecting Group Strategy : A carefully planned general protection group strategy is employed to mask and unmask reactive functional groups at the appropriate stages of the synthesis.[3][7]

  • Late-Stage Diversification : From the common intermediate, divergent pathways are used to introduce the specific structural features of this compound and other analogues.[9]

Detailed, step-by-step protocols and characterization data are typically provided in the supporting information of the primary research publication.[7]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard procedure for this analysis.

  • Inoculum Preparation : The test organism (e.g., S. aureus) is cultured on an appropriate agar (B569324) medium. Several well-isolated colonies are used to inoculate a sterile saline or broth solution, which is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[10][11]

  • Compound Dilution : A stock solution of this compound in a suitable solvent like DMSO is prepared. A series of two-fold serial dilutions are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.[10][12]

  • Inoculation of Plate : The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.[11]

  • Incubation : The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[11][12]

  • MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[10][12] The results are determined by visual inspection of the wells.

Mandatory Visualization

The following diagrams illustrate key workflows in the study of this compound.

G cluster_culture Fungal Culture & Extraction cluster_purification Purification & Characterization P_fuscum Penicillium fuscum Culture coculture Co-culture in Liquid Medium P_fuscum->coculture P_cam Penicillium camembertii Culture P_cam->coculture filtration Filtration coculture->filtration extract Solvent Extraction (CHCl3) filtration->extract crude Crude Organic Extract extract->crude flash Flash Chromatography crude->flash hplc Activity-Guided HPLC flash->hplc pure_cpd Pure this compound hplc->pure_cpd struct_elucid Structure Elucidation (HRESIMS, NMR) pure_cpd->struct_elucid final_id Identified Structure struct_elucid->final_id

Caption: Workflow for the isolation and characterization of this compound.

G cluster_products Berkeleylactone Analogues start Starting Materials common_int Common Macrocyclic Intermediate start->common_int Multi-step Synthesis ble This compound common_int->ble Pathway A (Final Steps) blj Berkeleylactone J common_int->blj Pathway B blk Berkeleylactone K common_int->blk Pathway C bl_other Other Analogues... common_int->bl_other ...

Caption: Divergent synthesis strategy for this compound and its analogues.

Conclusion

This compound represents an intriguing member of the macrolide antibiotic class, distinguished by its unique fungal origin and novel mechanism of action. The successful total synthesis opens avenues for the creation of new analogues and detailed structure-activity relationship (SAR) studies. For researchers and drug development professionals, the distinct biological profile of the berkeleylactone family offers a promising, yet underexplored, scaffold for developing new therapeutics to combat drug-resistant pathogens. Further investigation into its specific molecular target is a critical next step in realizing its full clinical potential.

References

Berkeleylactone E: An In-depth Technical Guide on its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a member of the berkeleylactone family of 16-membered macrolides. These natural products have garnered interest within the scientific community due to the potent antimicrobial activity exhibited by some of its congeners, notably Berkeleylactone A.[1][2][3] This technical guide provides a focused and in-depth overview of the antimicrobial spectrum of activity for this compound, presenting available quantitative data, detailing experimental methodologies, and highlighting the current understanding of its biological activity. This compound, along with other berkeleylactones, was first isolated from a co-culture of two extremophilic Penicillium species.[1][2] It has also been isolated from axenic cultures of Penicillium turbatum. While Berkeleylactone A has been the primary focus of many studies due to its pronounced antimicrobial effects, this guide synthesizes the specific, albeit more limited, data available for this compound.

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound has been evaluated against a panel of clinically relevant microorganisms. The available data, presented in terms of Minimum Inhibitory Concentration (MIC), indicates that this compound possesses a narrow spectrum of activity, with notable inactivity against the tested strains at the concentrations evaluated.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antimicrobial spectrum of this compound. The data is derived from a study by Stierle et al. (2021), where this compound was designated as compound 3.

Microorganism TestedStrain DesignationMIC (µg/mL)MIC (µM)
Staphylococcus aureusATCC 13709>128>323
Staphylococcus aureus (MRSA)NRS77>128>323
Staphylococcus aureus (MRSA)NRS123>128>323
Streptococcus pyogenesATCC 19615>128>323
Candida albicansATCC 90028>128>323
Candida glabrataATCC 90030>128>323
Bacillus subtilisATCC 6633>128>323

Note: The MIC values indicate that this compound did not inhibit the growth of the tested microorganisms at the highest concentration tested (128 µg/mL).

Experimental Protocols

The determination of the antimicrobial activity of this compound was conducted using a standardized broth microdilution method. This section provides a detailed description of a typical protocol for such an assay, based on established guidelines and the likely methodology employed in the cited research.

Broth Microdilution Assay Protocol

The broth microdilution assay is a standard laboratory method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacterial testing, while RPMI-1640 medium is standard for fungal testing.
  • Microorganism Culture: A fresh, pure culture of the test microorganism is grown on an appropriate agar (B569324) medium.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Several colonies of the microorganism are transferred from the agar plate to a sterile broth.
  • The turbidity of the broth is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • The standardized inoculum is then further diluted in the appropriate growth medium to achieve the final desired cell concentration for the assay (typically 5 x 10⁵ CFU/mL for bacteria).

3. Assay Procedure:

  • A serial two-fold dilution of the this compound stock solution is prepared in the 96-well microtiter plates using the appropriate growth medium. This creates a range of decreasing concentrations of the test compound across the wells.
  • A standardized volume of the prepared microbial inoculum is added to each well containing the diluted this compound.
  • Controls:
  • Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability and growth of the microorganism.
  • Negative Control: Wells containing only the growth medium to check for sterility.
  • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound, to ensure the solvent itself does not inhibit microbial growth.
  • The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity in the wells.
  • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Currently, there is no published research specifically elucidating the mechanism of action or any associated signaling pathways for this compound. While a novel mechanism of action that does not involve the inhibition of protein synthesis has been suggested for Berkeleylactone A, it is unknown if this applies to this compound. The lack of significant antimicrobial activity for this compound at the tested concentrations may suggest that it does not effectively interact with essential microbial targets or that its activity lies outside the spectrum of microorganisms evaluated. Further research is required to explore the potential biological targets and molecular interactions of this compound.

Experimental Workflow Diagram

As there are no specific, detailed experimental workflows or signaling pathways described for this compound in the available literature, a diagrammatic representation cannot be provided at this time. A generalized workflow for antimicrobial susceptibility testing is described in the "Experimental Protocols" section.

Conclusion

The available data indicates that this compound does not exhibit significant antimicrobial activity against a range of common bacterial and fungal pathogens at concentrations up to 128 µg/mL. This is in contrast to other members of the berkeleylactone family, such as Berkeleylactone A, which have demonstrated potent antimicrobial effects. The lack of a defined mechanism of action for this compound underscores the need for further investigation to understand its biological role and potential interactions with microbial systems. Future research could explore its activity against a broader and more diverse panel of microorganisms, including different bacterial and fungal species, as well as viruses and parasites. Additionally, studies focusing on potential synergistic effects with other antimicrobial agents or its activity in different assay formats could reveal previously unobserved biological properties. For drug development professionals, the current evidence suggests that this compound itself may not be a promising lead candidate for a broad-spectrum antimicrobial agent. However, its chemical scaffold could potentially be modified to enhance its antimicrobial potency, warranting further exploration in medicinal chemistry programs.

References

Berkeleylactone E: A Technical Analysis of its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Berkeleylactone E, a 16-membered macrolide, with a specific focus on Gram-positive bacteria. The Berkeleylactones are a family of novel antibiotic compounds originally isolated from a coculture of the fungi Penicillium fuscum and P. camembertii/clavigerum[1][2]. This document consolidates available quantitative data, details relevant experimental methodologies, and illustrates key concepts through structured diagrams to support ongoing research and development in the field of novel antibiotics.

Quantitative Assessment of Antibacterial Activity

This compound has been evaluated for its in vitro activity against a panel of Gram-positive bacteria, including multiple methicillin-resistant Staphylococcus aureus (MRSA) strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC), indicates that this compound possesses limited to moderate activity against these pathogens. Notably, its sibling compound, Berkeleylactone A, exhibits significantly more potent activity in the same assays, suggesting it is the most powerful antibiotic within this structural class discovered to date[3].

The antibacterial spectrum of the berkeleylactone family, including this compound, is specific to Gram-positive bacteria; no activity has been observed against Gram-negative bacteria[1][3].

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria

Bacterial Strain Type MIC (µg/mL) MIC (µM)
Staphylococcus aureus (NRS-123) MRSA 125 45
Staphylococcus aureus (NRS-100) MRSA >250 >90
Staphylococcus aureus (Mu50) MRSA, Vancomycin-Intermediate >250 >90
Staphylococcus aureus (NRS-70) MRSA >250 >90
Bacillus anthracis (RA3) Spore-forming >250 >90
Streptococcus pyogenes (9546) Group A Strep >250 >90

Data sourced from Stierle, et al.[3]. The ">" symbol indicates that no significant inhibition was observed at the highest concentration tested.

Postulated Mechanism of Action

A significant finding in the study of the berkeleylactone family is their novel mode of action, which distinguishes them from conventional macrolide antibiotics like erythromycin. Standard macrolides function by binding to the 50S ribosomal subunit and inhibiting protein synthesis[3][4]. However, mode of action studies, including toeprinting assays and cell-free translation experiments, have demonstrated that Berkeleylactone A does not target the ribosome or inhibit protein synthesis[1][2][4]. While the precise molecular target of the berkeleylactones remains to be fully elucidated, it is clear they operate via a different pathway.

G cluster_0 Conventional Macrolides (e.g., Erythromycin) cluster_1 Berkeleylactones (A, E, etc.) Erythro Erythromycin Ribosome Bacterial 50S Ribosome Erythro->Ribosome Binds to Inhibition Inhibition Erythro->Inhibition Leads to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Essential for CellDeath1 Bacterial Cell Death ProteinSynth->CellDeath1 Cessation leads to Inhibition->ProteinSynth Berk This compound UnknownTarget Novel Molecular Target (Unknown) Berk->UnknownTarget Interacts with Ribosome2 Bacterial 50S Ribosome Berk->Ribosome2 Does NOT target UnknownPathway Undiscovered Pathway UnknownTarget->UnknownPathway Activates CellDeath2 Bacterial Cell Death UnknownPathway->CellDeath2 Leads to G cluster_workflow MIC Assay Workflow node1 Prepare Stock Solution of this compound in DMSO node2 Perform Serial Dilutions in 96-Well Plate node1->node2 Step 1 node4 Add Inoculum to Wells node2->node4 Step 3 node3 Prepare Standardized Bacterial Inoculum node3->node4 Step 2 node5 Incubate Plate (e.g., 24h at 37°C) node4->node5 Step 4 node6 Add Alamar Blue Indicator node5->node6 Step 5 node7 Read Results & Determine MIC node6->node7 Step 6

References

Berkeleylactone E: A Technical Guide to its Efficacy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro efficacy of Berkeleylactone E, a 16-membered macrolide, against the clinically significant pathogen Staphylococcus aureus. The data and protocols presented are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.

Quantitative Efficacy Data

This compound has demonstrated inhibitory activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MRSA). The primary metric for this efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The available quantitative data for this compound against various S. aureus strains are summarized below. The compound was evaluated alongside other berkeleylactones and control antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators against Staphylococcus aureus Strains

Compound S. aureus (ATCC 13709) MRSA (NRS 100) MRSA (NRS 79) MRSA (NRS 123) MRSA (NRS 1)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound >128 >128 >128 >128 >128
A26771B 16 16 8 16 16
Berkeleylactone I 16 16 8 16 16
Ciprofloxacin 0.25 16 >32 0.5 0.25
Vancomycin 1 1 1 1 2

Data sourced from Stierle, et al. (2021), J Nat Prod.[1]

Experimental Protocols

The following section details the methodology employed for determining the Minimum Inhibitory Concentrations (MICs) presented in Table 1. This protocol is based on the methods described in the primary literature[1].

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of various strains of Staphylococcus aureus.

Methodology: A broth microdilution method was utilized.

Materials:

  • Test Compounds (this compound, comparators)

  • Bacterial Strains (S. aureus ATCC 13709, MRSA NRS 100, NRS 79, NRS 123, NRS 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Bacterial strains were grown overnight in CAMHB. The culture was then diluted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Positive (bacterial inoculum in broth without compound) and negative (broth only) growth controls were included on each plate.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth occurred.

Visualized Workflows and Postulated Mechanism

Experimental Workflow

The following diagram illustrates the key steps of the broth microdilution protocol used to determine the MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start culture 1. Grow S. aureus overnight start->culture mcfarland 2. Adjust culture to 0.5 McFarland standard culture->mcfarland inoculum 3. Prepare final inoculum (5x10^5 CFU/mL) mcfarland->inoculum add_inoculum 5. Inoculate wells with S. aureus inoculum->add_inoculum serial_dil 4. Serially dilute This compound in 96-well plate serial_dil->add_inoculum incubate 6. Incubate plate (37°C, 16-20h) add_inoculum->incubate read_plate 7. Visually inspect for turbidity (growth) incubate->read_plate determine_mic 8. Record MIC value read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Postulated Mechanism of Action

While this compound belongs to the macrolide class of antibiotics, its mechanism of action is suggested to be novel. Studies on the related compound, Berkeleylactone A, have shown that it does not inhibit protein synthesis by targeting the ribosome, which is the canonical mechanism for macrolide antibiotics[2]. This suggests that the berkeleylactone scaffold may act on a different cellular target. Further research is required to elucidate the precise molecular target and signaling pathway.

The diagram below illustrates the current understanding of this deviation from the classical macrolide mechanism.

Mechanism_Logic cluster_macrolides Macrolide Antibiotics cluster_moa Mechanism of Action (MoA) canonical Canonical Macrolides (e.g., Erythromycin) ribosome Inhibition of Protein Synthesis (Targets 50S Ribosome) canonical->ribosome targets berkeleylactone Berkeleylactone Class (A, E, etc.) berkeleylactone->ribosome does NOT target novel_moa Novel Mechanism of Action (Target Unknown) berkeleylactone->novel_moa possesses

Caption: Known vs. Postulated Mechanism for the Berkeleylactone Class.

Summary and Future Directions

The data indicates that this compound, in its tested form, does not exhibit potent activity against Staphylococcus aureus, with MIC values exceeding 128 µg/mL[1]. This is in contrast to other related compounds like Berkeleylactone I and A26771B, which show moderate activity in the 8-16 µg/mL range[1].

The key value for researchers in the berkeleylactone class lies in its novel mechanism of action, which deviates from traditional macrolides[2]. This presents a unique scaffold for future drug development. Structure-activity relationship (SAR) studies, focusing on modifications to the this compound backbone, could lead to the development of analogues with significantly improved potency against S. aureus while retaining this novel mechanism, potentially circumventing existing resistance pathways. Further investigation is warranted to identify the specific molecular target of the berkeleylactone class to fully exploit its therapeutic potential.

References

Berkeleylactone E: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide, part of the larger family of berkeleylactones, which are natural products derived from the coculture of Penicillium fuscum and P. camembertii/clavigerum.[1] First identified in studies of extremophilic fungi, the berkeleylactones represent a novel class of macrolides with potential therapeutic applications.[1][2] this compound, specifically, has the molecular formula C20H32O7.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, its therapeutic potential, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action through relevant signaling pathways.

Biological Activity of this compound

The primary biological activity identified for this compound is its antimicrobial properties. While much of the initial research on the berkeleylactone family focused on the potent antimicrobial and anticancer activities of Berkeleylactone A, subsequent studies have characterized the activity of other analogues, including this compound.[1]

Antimicrobial Activity

This compound has demonstrated activity against Gram-positive bacteria and pathogenic yeasts. Quantitative data on its minimum inhibitory concentrations (MICs) against a panel of microorganisms have been reported.

Data Presentation: Antimicrobial Activity of this compound and Comparators

CompoundOrganismStrainMIC (μM)MIC (μg/mL)
This compound (3) Staphylococcus aureusATCC 13709>500>194
Staphylococcus aureusMRSA 1>500>194
Staphylococcus aureusMRSA 2>500>194
Staphylococcus aureusMRSA 3>500>194
Staphylococcus aureusMRSA 4>500>194
Streptococcus pyogenes>500>194
Candida glabrata>500>194
Bacillus subtilis>500>194
Candida albicans>500>194
Bacillus anthracis>500>194
A26771B (1) Staphylococcus aureusATCC 1370912549
Streptococcus pyogenes3212.5
Candida glabrata6425
Bacillus subtilis12549
Candida albicans12549
Bacillus anthracis12549
Berkeleylactone I (2) Staphylococcus aureusATCC 137096425
Streptococcus pyogenes12549
Candida glabrata12549
Bacillus subtilis12549
Candida albicans12549
Bacillus anthracis12549

Data extracted from Stierle et al., J. Nat. Prod. 2021, 84, 12, 3064–3070. This compound is designated as compound 3 in this study. The ">" indicates no activity was observed at the highest concentration tested.

The data indicates that, under the tested conditions, this compound did not exhibit significant antimicrobial activity, in contrast to some of its structural analogues like A26771B and Berkeleylactone I.

Therapeutic Potential

While direct, potent biological activity for this compound is yet to be fully elucidated, its structural similarity to other bioactive berkeleylactones suggests potential therapeutic avenues that warrant further investigation.

Antimicrobial Drug Development

Although this compound itself shows weak antimicrobial activity, its core structure could serve as a scaffold for the synthesis of more potent analogues. The berkeleylactone family is known to have a novel mode of action, not targeting protein synthesis like typical macrolides, which makes them attractive candidates for overcoming existing antibiotic resistance mechanisms.

Anti-inflammatory and Anticancer Potential

The initial discovery of the berkeleylactone family was guided by enzyme inhibition assays targeting matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3. These enzymes are implicated in inflammation, apoptosis, and cancer progression. While specific data for this compound's activity against these enzymes is not available, other berkeleylactones have shown activity in these assays and against cancer cell lines. This suggests that this compound and its derivatives could be explored for their potential anti-inflammatory and cytotoxic effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 50 mM.

  • Preparation of Microplates: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are prepared in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations typically range from 1 to 500 µM.

  • Inoculum Preparation: Microbial cultures are grown to a logarithmic phase and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microplates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. A colorimetric indicator such as Alamar Blue can be used to aid in the visualization of microbial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO and serially diluted in cell culture medium to various concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO or a similar solvent.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound are currently unknown. However, based on the known activities of other macrolides and lactones with anti-inflammatory and anticancer properties, we can hypothesize potential targets.

Hypothetical Signaling Pathway Modulation

Many natural products exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of cellular processes including inflammation, proliferation, and apoptosis. It is plausible that this compound or its more active derivatives could interact with components of these pathways.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Berkeleylactone_E This compound (Hypothetical Target) Berkeleylactone_E->IKK Inhibition? Berkeleylactone_E->MAPKKK Inhibition? Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NF-κB_n->Gene_Expression MAPK_n->Gene_Expression

Caption: Hypothetical modulation of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow and Logic

The systematic evaluation of a novel natural product like this compound follows a logical progression from initial screening to more detailed mechanistic studies.

experimental_workflow Start Start: This compound Isolation Primary_Screening Primary Screening (Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identification Bioactivity Identified? Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Enzyme Inhibition, Anti-inflammatory) Hit_Identification->Secondary_Assays Yes No_Activity No Significant Activity: De-prioritize or Re-evaluate Hit_Identification->No_Activity No Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (Analogue Synthesis) Mechanism_of_Action->Lead_Optimization End End of Preclinical Evaluation Lead_Optimization->End

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product from a novel family of macrolides. While current data suggests it has limited direct antimicrobial activity, its unique chemical scaffold holds potential for further drug development. Future research should focus on:

  • Analogue Synthesis: Generating derivatives of this compound to enhance its biological activity.

  • Broader Biological Screening: Evaluating this compound and its analogues against a wider range of biological targets, including a broader panel of cancer cell lines and inflammatory markers.

  • Mechanistic Studies: Investigating the precise molecular targets and signaling pathways modulated by the more active members of the berkeleylactone family to understand their novel mechanism of action.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this compound and the broader berkeleylactone family.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Berkeleylactone E, a member of the bioactive 16-membered polyhydroxylated macrolide family. The methodology described herein is based on the divergent synthesis strategy developed by Schriefer and Schobert, which enables the synthesis of multiple berkeleylactones from a common intermediate.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a divergent strategy commencing from a key common intermediate, which was previously utilized in the synthesis of Berkeleylactone A.[1] The core of this strategy involves the stereoselective construction of the characteristic γ,δ-dihydroxy-α,β-unsaturated ester moiety and a carefully planned protecting group scheme to differentiate the various hydroxyl groups present in the molecule.

The overall workflow for the synthesis can be visualized as a multi-step linear sequence to construct a key protected macrocycle, followed by a divergent late-stage functionalization to yield this compound.

Caption: Overall synthetic workflow for this compound.

Key Experimental Protocols

The following protocols detail the key transformations in the synthesis of this compound. For full experimental details, including characterization data, please refer to the supporting information of the primary literature.[1]

Synthesis of the Common Intermediate

The synthesis of the common intermediate begins from commercially available starting materials and involves several steps to construct the carbon skeleton with the required stereocenters. The key features of this sequence are the stereoselective formation of hydroxyl groups and the installation of appropriate protecting groups.

Protocol for a Key Step: Stereoselective Reduction

  • Reaction: Stereoselective reduction of a β-ketoester to install a key hydroxyl group.

  • Reagents & Conditions:

    • β-ketoester (1.0 eq)

    • Chiral Ruthenium Catalyst (e.g., (R,R)-Noyori catalyst) (0.01 eq)

    • Hydrogen gas (H₂) (pressure as optimized)

    • Solvent: Methanol (B129727) (MeOH)

    • Temperature: Room Temperature

    • Time: 12-24 hours

  • Procedure:

    • The β-ketoester and the chiral ruthenium catalyst are dissolved in degassed methanol in a high-pressure reaction vessel.

    • The vessel is purged with argon and then pressurized with hydrogen gas to the desired pressure.

    • The reaction mixture is stirred vigorously at room temperature for the specified time.

    • Upon completion (monitored by TLC or LC-MS), the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral alcohol.

Macrocyclization

With the common intermediate in hand, the next phase is the formation of the 16-membered macrolide ring. This is typically achieved through an intramolecular esterification reaction (macrolactonization) under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Protocol for Yamaguchi Macrolactonization:

  • Reaction: Intramolecular esterification of a seco-acid to form the macrolactone.

  • Reagents & Conditions:

    • Hydroxy-acid precursor (1.0 eq)

    • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.5 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Solvent: Toluene (B28343) (anhydrous)

    • Temperature: Room Temperature to reflux

    • Time: 4-12 hours

  • Procedure:

    • A solution of the hydroxy-acid in anhydrous toluene is added dropwise over several hours to a refluxing solution of the Yamaguchi reagent, Et₃N, and DMAP in a large volume of anhydrous toluene (high dilution).

    • After the addition is complete, the reaction mixture is stirred at reflux for an additional period.

    • The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of NaHCO₃.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude macrolactone is purified by flash column chromatography.

Final Deprotection and Succinylation

The final steps of the synthesis involve the selective removal of protecting groups to unmask the required hydroxyl group for the final functionalization. In the case of this compound, this involves the introduction of a succinate (B1194679) moiety.

Protocol for Succinylation:

  • Reaction: Esterification of a free hydroxyl group with succinic anhydride (B1165640).

  • Reagents & Conditions:

    • Protected macrolide with a free hydroxyl group (1.0 eq)

    • Succinic anhydride (1.5 eq)

    • Pyridine or another suitable base (as solvent or co-solvent)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Temperature: Room Temperature

    • Time: 2-6 hours

  • Procedure:

    • To a solution of the alcohol in pyridine, succinic anhydride and a catalytic amount of DMAP are added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the addition of water or a dilute acid solution.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by flash column chromatography affords the final product, this compound.

Quantitative Data Summary

The following table summarizes the yields for the key stages in a representative synthesis of this compound, based on the divergent strategy. The yields are indicative and may vary depending on the specific reaction conditions and scale.

Reaction Stage Key Transformation Representative Yield (%)
Common Intermediate Synthesis Multi-step sequenceNot reported as a single value
Macrocyclization Yamaguchi Macrolactonization60-75%
Deprotection Selective removal of a protecting group80-95%
Final Functionalization Succinylation75-90%

Logical Relationships in Protecting Group Strategy

A key aspect of the divergent synthesis is the orthogonal protecting group strategy, which allows for the selective deprotection and functionalization of different hydroxyl groups. The choice of protecting groups is critical for the successful synthesis of the various berkeleylactone analogues.

G cluster_deprotection Selective Deprotection Pathways cluster_products Divergent Products FullyProtected Fully Protected Intermediate (e.g., with TBS, PMB, etc.) Deprotect1 Condition A (e.g., Acidic) FullyProtected->Deprotect1 Deprotect2 Condition B (e.g., Oxidative) FullyProtected->Deprotect2 Deprotect3 Condition C (e.g., Fluoride) FullyProtected->Deprotect3 Product1 Berkeleylactone Analogue 1 Deprotect1->Product1 Product2 Berkeleylactone Analogue 2 Deprotect2->Product2 Berkeleylactone_E This compound Deprotect3->Berkeleylactone_E

Caption: Orthogonal protecting group strategy for divergent synthesis.

References

Application Notes and Protocols for the Purification of Berkeleylactone E from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a member of the berkeleylactones, a class of 16-membered macrolides produced by certain species of Penicillium fungi. These compounds have garnered interest in the scientific community due to their potential biological activities. Berkeleylactone A, a related compound, has demonstrated potent antimicrobial activity against several multi-drug resistant strains of bacteria, suggesting a novel mode of action that does not involve the inhibition of protein synthesis.[1][2] This unique characteristic makes the berkeleylactones, including this compound, promising candidates for further investigation in drug discovery and development programs.

This document provides a detailed protocol for the purification of this compound from fungal cultures, based on established methodologies. The protocol covers the cultivation of the producing fungi, extraction of the crude secondary metabolites, and a two-step chromatographic purification process.

Fungal Sources and Culture Conditions

This compound has been successfully isolated from both axenic (pure) cultures and cocultures of Penicillium species.

  • Axenic Culture : Penicillium turbatum has been shown to produce this compound when cultivated as a pure culture.[1][2]

  • Coculture : A coculture of Penicillium fuscum and Penicillium camembertii/clavigerum has also been identified as a source of this compound.[1][2]

The fungi are typically grown in a liquid medium, such as molasses broth or potato dextrose broth, to facilitate the extraction of secreted secondary metabolites.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound from a fungal culture.

1. Fungal Cultivation

  • Culture Medium : Prepare molasses broth or potato dextrose broth according to standard laboratory protocols.

  • Inoculation : Inoculate the sterile broth with the desired Penicillium species (either P. turbatum as an axenic culture or a coculture of P. fuscum and P. camembertii/clavigerum).

  • Incubation : Incubate the cultures under appropriate conditions of temperature and agitation to promote fungal growth and secondary metabolite production. The incubation period will vary depending on the specific fungal strain and culture conditions.

2. Extraction of Crude this compound

  • Harvesting : At the end of the incubation period, add methanol (B129727) (MeOH) to the culture broth to halt fungal growth and aid in the extraction process.

  • Filtration : Remove the fungal mycelia from the broth by gravity filtration.

  • Solvent Extraction : Extract the filtrate multiple times with an equal volume of chloroform (B151607) (CHCl₃) to partition the organic-soluble secondary metabolites, including this compound, into the organic phase.

  • Concentration : Combine the chloroform extracts and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

3. Chromatographic Purification

The purification of this compound from the crude extract is typically achieved through a two-step process involving flash silica (B1680970) gel chromatography followed by High-Performance Liquid Chromatography (HPLC).

  • Step 1: Flash Silica Gel Chromatography (Fractionation)

    • Stationary Phase : Silica gel.

    • Mobile Phase : A stepwise gradient of increasing polarity is used to elute the compounds from the silica gel. A common solvent system for separating moderately polar compounds like macrolides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The specific gradient conditions (solvent ratios and step changes) should be optimized based on the complexity of the crude extract and can be found in the supplementary information of the cited literature.

    • Fraction Collection : Collect fractions of the eluate and monitor the presence of this compound using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or analytical HPLC.

    • Pooling and Concentration : Combine the fractions containing this compound and concentrate them to dryness.

  • Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Column : A reverse-phase column (e.g., C18) is typically used for the final purification of macrolides.

    • Mobile Phase : A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The specific gradient program (initial and final solvent concentrations, gradient slope, and duration) is crucial for achieving high purity and should be referred to from the detailed experimental procedures in the supplementary materials of the relevant publications.

    • Detection : Monitor the elution of compounds using a UV detector at a wavelength suitable for detecting macrolides.

    • Fraction Collection : Collect the peak corresponding to this compound.

    • Final Concentration : Remove the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the purification of this compound, as compiled from the available literature. It is important to note that yields can vary significantly depending on the fungal strain, culture conditions, and the scale of the experiment.

ParameterValueSource
Starting Culture Volume 15 x 250 mL flasks[1]
Crude Extract Yield 590 mg[1]
Final Yield of Pure this compound Not explicitly stated in the reviewed abstracts. This information is likely available in the full papers or their supplementary materials.-
Flash Chromatography Stationary Phase Silica Gel[1]
Flash Chromatography Mobile Phase Stepwise gradient (specifics not detailed in abstracts)[1]
HPLC Column Type Reverse-phase (e.g., C18)General practice for macrolide purification
HPLC Mobile Phase Water/Acetonitrile or Water/Methanol gradient (specifics not detailed in abstracts)General practice for macrolide purification

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from a fungal culture.

Berkeleylactone_E_Purification cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Penicillium sp. Culture (e.g., P. turbatum) Harvest Harvesting & Filtration Culture->Harvest Solvent_Extraction Solvent Extraction (Chloroform) Harvest->Solvent_Extraction Concentration1 Concentration Solvent_Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Flash_Chroma Flash Silica Gel Chromatography Crude_Extract->Flash_Chroma HPLC Reverse-Phase HPLC Flash_Chroma->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Berkeleylactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactones are a class of 16-membered macrolides produced by fungi, notably through co-culture fermentation of different Penicillium species.[1][2] While this class of compounds has garnered interest for its potential antimicrobial properties, it is crucial to note that not all members of the berkeleylactone family exhibit significant biological activity.

Initial studies highlighted Berkeleylactone A as the most potent antimicrobial in the series, demonstrating activity against various Gram-positive bacteria and some fungi.[1][3] However, subsequent research on other analogues, including Berkeleylactone E and its derivatives, has shown a lack of significant antimicrobial action against a range of bacteria and fungi.[2]

These application notes provide a comprehensive protocol for the antimicrobial susceptibility testing of berkeleylactones. While the primary focus of antimicrobial activity within this class has been on compounds other than this compound, the methodologies presented herein are standardized and can be applied to screen any berkeleylactone analogue for potential antimicrobial efficacy. The provided data tables will feature results for active berkeleylactones, such as Berkeleylactone A, to serve as a reference and guide for researchers exploring this compound class.

Data Presentation: Antimicrobial Activity of Berkeleylactones

The following tables summarize the reported minimum inhibitory concentrations (MICs) for active berkeleylactone compounds against a panel of microorganisms. It is important to reiterate that significant antimicrobial activity for this compound has not been reported in the cited literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Berkeleylactone A

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusMRSA (CAIRD116)1
Staphylococcus aureusMRSA (CAIRD142)2
Staphylococcus aureusMRSA (CAIRD148)1
Staphylococcus aureusMRSA (NE277)1
Bacillus anthracisSterne1-2
Streptococcus pyogenes9301-2
Candida albicans11361-2
Candida glabrata1031-2

Data sourced from Stierle et al. (2017).

Experimental Protocols

The following protocols are adapted from established methods for antimicrobial susceptibility testing and are suitable for the evaluation of berkeleylactones.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and utilizes Alamar Blue as a cell viability indicator.

Materials:

  • Berkeleylactone compound (e.g., Berkeleylactone A for positive control, test berkeleylactone)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland

  • Alamar Blue (Resazurin) solution

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, fluconazole (B54011) for fungi)

  • Negative control (broth only)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the berkeleylactone compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the berkeleylactone stock solution in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculum Preparation: Prepare a microbial suspension in the appropriate broth, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound, as well as to the positive control (no drug) and negative control (no inoculum) wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Addition of Alamar Blue: Following incubation, add 20 µL of Alamar Blue solution to each well.

  • Second Incubation: Incubate the plates for an additional 1-4 hours, or until a color change from blue (resazurin) to pink (resorufin) is observed in the positive control wells.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change of the Alamar Blue indicator. Results can be read visually or with a plate reader (fluorescence at 530-560 nm excitation and 590 nm emission, or absorbance at 570 nm and 600 nm).

Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between a berkeleylactone and a known antimicrobial agent.

Materials:

  • Berkeleylactone compound

  • Known antimicrobial agent

  • Materials as listed for the MIC assay

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the berkeleylactone compound horizontally (across columns) and the known antimicrobial agent vertically (down rows).

  • Inoculation and Incubation: Inoculate the plate with the target microorganism and incubate as described in the MIC protocol.

  • Data Analysis: After determining the MIC of each compound alone and in combination, calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a berkeleylactone compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results stock Prepare Berkeleylactone Stock Solution (DMSO) plate Serial Dilution in 96-Well Plate stock->plate inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells inoculum->add_inoculum plate->add_inoculum incubate1 Incubate (18-24h) add_inoculum->incubate1 add_dye Add Alamar Blue incubate1->add_dye incubate2 Incubate (1-4h) add_dye->incubate2 read Read Plate (Visual/Spectrophotometer) incubate2->read mic Determine MIC read->mic

Caption: Workflow for MIC determination of berkeleylactones.
Checkerboard Assay Logic

The diagram below outlines the logical setup of a checkerboard assay to test for synergistic interactions.

Checkerboard_Logic cluster_plate 96-Well Plate Setup cluster_legend Legend c1 C1 c2 C2 well Combination [Drug A] + [Drug B] label_A Drug A Dilution → cn ... c12 Drug A Control rA R A rB R B label_B Drug B Dilution → rG ... rH Drug B Control l_drugA Increasing [Drug A] l_drugB Increasing [Drug B] l_controlA Drug A Only l_controlB Drug B Only

Caption: Logical layout of a checkerboard synergy assay.

Mechanism of Action

The precise mechanism of action for antimicrobially active berkeleylactones is still under investigation. However, studies on Berkeleylactone A have shown that it does not inhibit protein synthesis or target the ribosome, which is the common mechanism for many other macrolide antibiotics. This suggests a novel mode of action for this class of compounds, making them an interesting subject for further research in the development of new antimicrobial agents. At present, there is no known signaling pathway in microbes that is specifically targeted by berkeleylactones.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Berkeleylactones are a family of 16-membered macrolides produced by fungal co-cultures, which have garnered interest for their potential as novel antimicrobial agents.[1][2][3] A standout member of this class, Berkeleylactone A, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, Streptococcus pyogenes, and Candida species.[1][4] Notably, the mechanism of action for these compounds does not appear to involve the inhibition of protein synthesis, distinguishing them from traditional macrolide antibiotics and suggesting a novel mode of action.

Berkeleylactone E is a related compound within this class. While its structure has been elucidated, to date, specific Minimum Inhibitory Concentration (MIC) data for this compound has not been extensively reported in peer-reviewed literature. This document provides a detailed protocol for determining the MIC of this compound against various microbial strains using the broth microdilution method. The accompanying data table for Berkeleylactone A is provided as a reference and comparative benchmark for researchers investigating the antimicrobial potential of this compound.

Data Presentation

The following table summarizes the known MIC values for the well-characterized Berkeleylactone A, which can serve as a reference for studies on this compound.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusMRSA (Multiple Strains)1 - 2
Bacillus anthracis1 - 2
Streptococcus pyogenes1 - 2
Candida albicans1 - 2
Candida glabrata1 - 2
Data sourced from Stierle et al. (2017).

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.

Materials:

  • This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, gentamicin (B1671437) for Gram-negative bacteria, fluconazole (B54011) for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube of sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 20 times the highest desired test concentration.

    • In a 96-well plate, add 100 µL of sterile broth to all wells except for those in the first column.

    • Add 200 µL of the this compound working solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial or fungal inoculum to each well of the microtiter plate, except for the sterility control wells (column 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria, or 24-48 hours for fungi.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • A colorimetric indicator, such as resazurin (B115843) or INT, can be added to aid in the determination of viability.

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Visualizations

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_readout Incubation & Results prep_culture Prepare Microbial Culture (18-24h) prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum add_inoculum Inoculate Wells with Standardized Microorganism prep_inoculum->add_inoculum prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of This compound prep_compound->serial_dilution serial_dilution->add_inoculum controls Include Growth and Sterility Controls incubation Incubate at 35°C (16-48h) add_inoculum->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic MIC_Logic compound This compound Concentration result Result Interpretation compound->result Increasing growth Microbial Growth (Turbidity) growth->result Observed? mic MIC Value result->mic Lowest Concentration with NO Growth

References

Berkeleylactone E: Application Notes and Protocols for In Vitro Cytotoxicity Assays on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro cytotoxic effects of Berkeleylactone E, a 16-membered macrolide, on mammalian cells. This document includes a summary of available cytotoxicity data, comprehensive experimental protocols for assessing its effects, and diagrams illustrating the potential signaling pathways involved in its mechanism of action.

Introduction

This compound is a natural product isolated from a co-culture of Penicillium species.[1] Like other members of the berkeleylactone family, it has been investigated for its bioactive properties. The isolation of these compounds was initially guided by their inhibitory effects on enzymes associated with apoptosis and inflammation, such as matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3, suggesting a potential role in modulating these cellular processes.[1][2] This document focuses on the application of in vitro assays to characterize the cytotoxic potential of this compound against mammalian cell lines.

Data Presentation: Cytotoxicity of Berkeleylactones

While specific IC50 values for this compound from comprehensive screening are not publicly available, related berkeleylactones have demonstrated significant cytotoxic activity against various cancer cell lines. The data for these related compounds provide a strong rationale for the cytotoxic evaluation of this compound.

Table 1: In Vitro Cytotoxicity of Berkeleylactone Analogs Against Mammalian Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
Berkeleylactone Analog (Compound 3)L5178YMurine Lymphoma0.7
Berkeleylactone Analog (Compound 4)L5178YMurine Lymphoma5.6
Berkeleylactone Analog (Compound 5)L5178YMurine Lymphoma3.4
Berkeleylactone Analog (Compound 5)A2780Human Ovarian Cancer1.2
Berkeleylactone Analog (Compound 6)L5178YMurine Lymphoma3.9

Data sourced from a study on cytotoxic 14-membered macrolides.[2]

Experimental Protocols

The following are detailed protocols for standard in vitro assays to determine the cytotoxicity of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Caspase Activity Assay

This assay determines the activation of caspases, which are key proteases in the apoptotic pathway.

Materials:

  • This compound

  • Mammalian cell line

  • Complete cell culture medium

  • 24- or 96-well plates

  • Caspase-Glo® 3/7, 8, or 9 Assay kits (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled multi-well plate at a suitable density.

    • After 24 hours of incubation, treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add the Caspase-Glo® reagent to each well in a 1:1 ratio with the cell culture medium volume.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal (relative light units) against the concentration of this compound to determine the dose-dependent activation of specific caspases.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Select Mammalian Cell Line seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate for 24h (Attachment) seed->incubate_attach add_drug Add Compound to Cells incubate_attach->add_drug prep_drug Prepare this compound Serial Dilutions prep_drug->add_drug incubate_treat Incubate for 24/48/72h add_drug->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway for this compound-Induced Apoptosis

Given that the isolation of berkeleylactones was guided by their inhibition of caspases, a plausible mechanism of action is the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.

G cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway Berkeleylactone_E This compound Mitochondria Mitochondria Berkeleylactone_E->Mitochondria Induces Stress? Caspase8 Caspase-8 Berkeleylactone_E->Caspase8 Extrinsic Pathway? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Effector Caspases) Caspase9->Caspase37 Activation Caspase8->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized apoptotic signaling cascade initiated by this compound.

Conclusion

This compound represents a promising natural product for further investigation into its cytotoxic and potential anticancer properties. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various mammalian cell systems. Further studies, including comprehensive NCI-60 screening and detailed mechanistic investigations, are warranted to fully characterize the therapeutic potential of this compound.

References

Application Notes and Protocols: Berkeleylactone E Target Identification and Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a member of the berkeleylactone family, a series of 16-membered macrolides produced by fungal co-culture.[1][2][3] While the most potent member of this family, Berkeleylactone A, has demonstrated significant antimicrobial activity and a novel mechanism of action, the specific molecular target and biological role of this compound remain largely uncharacterized.[1][4] Mode of action studies on Berkeleylactone A have shown that, unlike typical macrolide antibiotics, it does not inhibit protein synthesis by targeting the ribosome, suggesting a distinct and yet to be discovered mechanism for this class of compounds.

These application notes provide a summary of the available data on this compound and related compounds, alongside generalized protocols for target identification and validation that can be adapted for the study of this and other novel bioactive molecules.

Quantitative Data Summary

Quantitative biological data for this compound is limited in the current scientific literature. However, data for the related and more potent analogue, Berkeleylactone A, provides context for the potential activity of this compound class.

Table 1: Minimum Inhibitory Concentration (MIC) of Berkeleylactone A

Target OrganismStrainMIC (µg/mL)
Staphylococcus aureusMRSA (4 strains)1-2
Bacillus anthracis1-2
Streptococcus pyogenes1-2
Candida albicans1-2
Candida glabrata1-2

Data sourced from multiple studies.

Notably, a study investigating several new berkeleylactone analogues, including this compound methyl ester, found no significant biological activity against a panel of bacteria, fungi, the parasite Giardia duodenalis, or NS-1 murine myeloma cells. This suggests that the biological role of this compound may be highly specific or require particular conditions for its activity to be observed.

Experimental Protocols

Given the unknown target of this compound, a logical approach to its identification and validation involves a series of established experimental strategies. Below are detailed protocols for key experiments that could be employed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the antimicrobial activity of a compound.

1. Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Resazurin or other viability indicator (optional)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Dilute the inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

  • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth. This can also be quantified by measuring absorbance at 600 nm or by using a viability dye like resazurin.

Protocol 2: Affinity Chromatography for Target Pull-Down

This protocol describes a general workflow to identify binding partners of this compound from a cell lysate.

1. Materials:

  • This compound analogue with a reactive handle for immobilization (e.g., a derivative with a terminal alkyne or azide (B81097) for click chemistry, or a carboxylic acid for amine coupling).

  • Affinity resin (e.g., NHS-activated sepharose, streptavidin-agarose).

  • Cell lysate from a relevant cell line or organism.

  • Wash buffers (e.g., TBS with varying salt concentrations and detergents).

  • Elution buffer (e.g., high salt, low pH, or a solution of the free compound).

  • SDS-PAGE materials.

  • Mass spectrometer for protein identification.

2. Procedure:

  • Immobilization: Covalently attach the derivatized this compound to the affinity resin according to the manufacturer's instructions.

  • Lysate Preparation: Prepare a native protein lysate from the target cells or tissue. Clarify the lysate by centrifugation.

  • Binding: Incubate the immobilized this compound resin with the cell lysate to allow for binding of target proteins. Include a control resin with no compound or an inactive analogue.

  • Washing: Wash the resin extensively with a series of wash buffers to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using an appropriate elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol can be used to identify covalent targets of this compound if it is suspected to be a reactive molecule.

1. Materials:

  • This compound

  • Broad-spectrum cysteine- or serine-reactive probe (e.g., iodoacetamide-alkyne or FP-biotin).

  • Cell lysate.

  • Click chemistry reagents (if using an alkyne probe).

  • Streptavidin beads (if using a biotinylated probe).

  • SDS-PAGE materials and western blotting reagents.

  • Mass spectrometer.

2. Procedure:

  • Lysate Treatment: Treat aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Probe Labeling: Add the reactive probe to the lysates to label the remaining accessible reactive sites on proteins.

  • Click Chemistry/Affinity Capture: If using an alkyne probe, perform a click reaction to attach a reporter tag (e.g., biotin). For biotinylated probes, proceed directly to affinity capture.

  • Enrichment: Use streptavidin beads to enrich for the probe-labeled proteins.

  • Analysis: Elute the enriched proteins, separate them by SDS-PAGE, and visualize by silver staining or western blotting. For target identification, perform on-bead digestion followed by LC-MS/MS analysis to identify and quantify the labeled peptides. Proteins whose labeling is reduced in the presence of this compound are potential targets.

Visualizations

Signaling Pathways and Workflows

Target_Identification_Workflow cluster_0 Hypothesis Generation cluster_1 Target Identification cluster_2 Candidate Identification cluster_3 Target Validation Bioactive_Compound This compound Affinity_Chromatography Affinity Chromatography (Pull-down) Bioactive_Compound->Affinity_Chromatography Apply to biological system ABPP Activity-Based Protein Profiling (ABPP) Bioactive_Compound->ABPP Apply to biological system Genetic_Screens Genetic Screens (e.g., Yeast Deletion Library) Bioactive_Compound->Genetic_Screens Apply to biological system Mass_Spectrometry Mass Spectrometry (Protein ID) Affinity_Chromatography->Mass_Spectrometry Identify hits ABPP->Mass_Spectrometry Identify hits Genetic_Screens->Mass_Spectrometry Identify hits Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Affinity) Mass_Spectrometry->Biochemical_Assays Validate candidates Cellular_Assays Cellular Assays (Target Engagement, Phenotypic Rescue) Mass_Spectrometry->Cellular_Assays Validate candidates Genetic_Validation Genetic Validation (Knockdown/Overexpression) Mass_Spectrometry->Genetic_Validation Validate candidates

Caption: A generalized workflow for the identification and validation of a novel bioactive compound's target.

Affinity_Chromatography_Workflow cluster_0 Preparation cluster_1 Pull-Down cluster_2 Analysis Derivatize Derivatize this compound Immobilize Immobilize on Resin Derivatize->Immobilize Incubate Incubate Lysate with Resin Immobilize->Incubate Prepare_Lysate Prepare Cell Lysate Prepare_Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

References

Application Notes and Protocols: Berkeleylactone E Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The berkeleylactones are a class of 16-membered macrolide antibiotics produced by fungal co-cultures.[1][2] Unlike conventional macrolides that typically inhibit protein synthesis by targeting the ribosome, berkeleylactones exhibit a novel mechanism of action.[1][3][4] Berkeleylactone A, the most extensively studied member of this class, has demonstrated potent antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Berkeleylactone E is another member of this family, the structure of which has been elucidated. However, comprehensive structure-activity relationship (SAR) studies for this compound and the precise molecular target and signaling pathway for the berkeleylactone class remain subjects of ongoing research.

These application notes provide a summary of the current understanding of berkeleylactone SAR, with a focus on the available quantitative data for analogs of Berkeleylactone A as a model for the class. Detailed protocols for key biological assays are provided to facilitate further research and drug development efforts.

Structure-Activity Relationship (SAR) Studies

The SAR of the berkeleylactone class has been primarily investigated through the synthesis and evaluation of analogs of Berkeleylactone A. A key study by Caletková et al. provides valuable quantitative data on the antimicrobial activity of a series of these analogs against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).

Key Findings from Berkeleylactone A Analog Studies:
  • The α,β-Unsaturated Carbonyl Moiety: The conjugated system within the macrolactone ring is crucial for antimicrobial activity. It is believed to act as a Michael acceptor.

  • Prodrug Hypothesis: Berkeleylactone A is proposed to be a prodrug that is activated through a retro-Michael reaction of the thiol side chain, revealing the critical 4-oxo-enoate functionality.

  • Macrolactam Analogs: Replacement of the macrolactone with a macrolactam can lead to potent analogs. Notably, a structurally simplified achiral macrolactam derivative demonstrated significantly improved activity against an MRSA strain compared to Berkeleylactone A.

Quantitative SAR Data for Berkeleylactone Analogs

The following table summarizes the minimum inhibitory concentration (MIC₅₀) values for a selection of berkeleylactone analogs against various strains of Staphylococcus aureus.

CompoundModificationS. aureus ATCC 29213 MIC₅₀ (µg/mL)S. aureus L12 (MRSA) MIC₅₀ (µg/mL)S. aureus L31 (MRSA) MIC₅₀ (µg/mL)S. aureus L38 (MRSA) MIC₅₀ (µg/mL)
Berkeleylactone A Natural Product>6.253.133.133.13
Analog 1 Acyclic variant>50>50>50>50
Analog 2 Simplified macrolactone6.256.256.256.25
Analog 3 Achiral macrolactam0.780.390.390.39
Analog 4 Thiol side chain variation12.56.256.256.25

Data extracted from Caletková et al.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of berkeleylactone analogs against bacterial strains.

Materials:

  • Berkeleylactone analogs

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the berkeleylactone analogs in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

  • Controls:

    • Positive Control: A row with a known antibiotic.

    • Negative Control: A row with DMSO at the highest concentration used for the test compounds.

    • Growth Control: A well with only the bacterial inoculum in CAMHB.

    • Sterility Control: A well with only CAMHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the general cytotoxicity of berkeleylactone analogs against a mammalian cell line (e.g., HEK293).

Materials:

  • Berkeleylactone analogs

  • Human embryonic kidney 293 (HEK293) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the berkeleylactone analogs in DMEM. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of Berkeleylactone A suggests that it is a prodrug that undergoes activation to exert its antimicrobial effect.

Berkeleylactone_A_Activation Proposed Prodrug Activation of Berkeleylactone A Berkeleylactone_A Berkeleylactone A (Inactive Prodrug) Bacterial_Cell Bacterial Cell Berkeleylactone_A->Bacterial_Cell Enters Activation Retro-Michael Reaction (Thiol Elimination) Bacterial_Cell->Activation Active_Form Activated Berkeleylactone (4-oxo-enoate) Activation->Active_Form Target Bacterial Molecular Target (Unknown) Active_Form->Target Binds to Inhibition Covalent Adduct Formation Target->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Proposed activation of Berkeleylactone A within a bacterial cell.

General Workflow for Target Identification

The precise molecular target of the berkeleylactones is yet to be identified. The following workflow outlines a general strategy for the identification of the target of a novel antimicrobial compound like this compound.

Target_Identification_Workflow General Workflow for Molecular Target Identification cluster_0 Initial Screening & Characterization cluster_1 Target Hypothesis Generation cluster_2 Target Validation Novel_Compound Novel Antimicrobial (e.g., this compound) Phenotypic_Screening Phenotypic Screening (e.g., Macromolecular Synthesis Assays) Novel_Compound->Phenotypic_Screening Resistance_Studies Spontaneous Resistant Mutant Selection Novel_Compound->Resistance_Studies Affinity_Chromatography Affinity Chromatography (Chemical Probe) Novel_Compound->Affinity_Chromatography Computational_Docking In Silico Target Prediction & Docking Novel_Compound->Computational_Docking Genomic_Sequencing Whole Genome Sequencing of Resistant Mutants Resistance_Studies->Genomic_Sequencing In_Vitro_Assays In Vitro Enzymatic or Binding Assays Genomic_Sequencing->In_Vitro_Assays Affinity_Chromatography->In_Vitro_Assays Computational_Docking->In_Vitro_Assays Genetic_Validation Gene Knockout/ Overexpression Studies In_Vitro_Assays->Genetic_Validation Structural_Biology X-ray Crystallography or Cryo-EM of Target-Compound Complex Genetic_Validation->Structural_Biology

Caption: A generalized workflow for identifying the molecular target of a novel antibiotic.

References

Application Notes and Protocols: Investigating the Synergy of Berkeleylactone E with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant pathogens necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies, where a novel bioactive compound is paired with a conventional antibiotic to enhance efficacy. Berkeleylactones, a class of 16-membered macrolides, have demonstrated potent antimicrobial activity through a novel mechanism of action, distinct from traditional macrolides that inhibit protein synthesis.[1][2][3] This unique characteristic suggests their potential as synergistic partners with established antibiotics.

These application notes provide a comprehensive guide for researchers to investigate the synergistic potential of Berkeleylactone E with conventional antibiotics. The following sections detail the experimental protocols for key synergy assays—the checkerboard and time-kill methods—and provide templates for data presentation and visualization of experimental workflows and conceptual pathways.

Data Presentation: Quantifying Synergy

The interaction between this compound and a conventional antibiotic can be quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The FIC index is the sum of the FICs of each drug, where the FIC of each drug is determined by dividing the MIC of that drug in combination by the MIC of the drug alone.[4]

The nature of the interaction is typically classified as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The results of a checkerboard assay can be summarized in the following table.

Table 1: Fractional Inhibitory Concentration (FIC) Index for this compound and Antibiotic X against [Target Organism]

CombinationMIC of this compound (µg/mL)MIC of Antibiotic X (µg/mL)FIC of this compoundFIC of Antibiotic XFIC IndexInteraction
This compound aloneValue-----
Antibiotic X alone-Value----
Best Synergistic Combination ValueValueValueValueValueSynergy
Additional Combination 1ValueValueValueValueValueInteraction
Additional Combination 2ValueValueValueValueValueInteraction

For time-kill assays, the data can be presented to show the change in bacterial viability over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Table 2: Time-Kill Assay Results for this compound and Antibiotic X against [Target Organism]

Treatment (Concentration)Log10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 24hChange in Log10 CFU/mL (24h vs. most active agent)Outcome
Growth ControlValueValueValue--
This compound (MIC)ValueValueValue--
Antibiotic X (MIC)ValueValueValue--
This compound + Antibiotic X (Conc.)ValueValueValueValueSynergy/Additive/Indifference/Antagonism

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.

a. Materials:

  • This compound stock solution

  • Conventional antibiotic stock solution

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial inoculum of the target organism, adjusted to 0.5 McFarland standard

  • Microplate reader

b. Procedure:

  • Prepare serial dilutions of this compound along the x-axis (columns) of the 96-well plate and the conventional antibiotic along the y-axis (rows).

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells for each drug alone to determine their individual MICs, as well as a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Calculate the FIC index for each combination.

Checkerboard_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_blE Prepare this compound Stock dilute_blE Serial Dilute this compound (Columns) prep_blE->dilute_blE prep_abx Prepare Antibiotic Stock dilute_abx Serial Dilute Antibiotic (Rows) prep_abx->dilute_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate dilute_blE->inoculate dilute_abx->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic determine_interaction Determine Interaction (Synergy, etc.) calc_fic->determine_interaction Time_Kill_Workflow Time-Kill Assay Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_cultures Prepare Drug Solutions in Broth inoculate Inoculate Broth Cultures prep_cultures->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate with Shaking inoculate->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) incubate->sample Over 24 hours dilute_plate Serial Dilute and Plate sample->dilute_plate count_colonies Incubate Plates and Count CFUs dilute_plate->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves determine_synergy Determine Synergy (≥2-log10 reduction) plot_curves->determine_synergy Synergy_Concept Conceptual Model of Antibiotic Synergy cluster_cell Bacterial Cell ble This compound pathway1 Essential Pathway 1 (Novel Target) ble->pathway1 Inhibits abx Conventional Antibiotic (e.g., Beta-lactam) pathway2 Essential Pathway 2 (e.g., Cell Wall Synthesis) abx->pathway2 Inhibits viability Cell Viability pathway1->viability Maintains pathway2->viability Maintains

References

Berkeleylactone E: Application Notes and Protocols for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Berkeleylactone E is a macrolide antibiotic derived from a co-culture of Penicillium species.[1] It belongs to a family of compounds that have demonstrated activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi like Candida albicans and Candida glabrata.[1][2] Unlike conventional macrolides that typically inhibit protein synthesis, the berkeleylactones are suggested to operate via a novel, yet to be fully elucidated, mechanism of action.[2][3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and proposed preclinical evaluation of this compound in murine models. Due to the absence of published in vivo studies on this compound, the protocols detailed below are hypothetical and based on established methodologies for the preclinical assessment of novel antimicrobial agents.[1][2][3]

Physicochemical Properties and Solubility

This compound is a macrolide with a molecular formula of C₂₀H₃₂O₇.[1][6] Its solubility is a critical factor for the development of a suitable formulation for in vivo administration.

PropertyDataReference
Molecular Formula C₂₀H₃₂O₇[1][6]
Molecular Weight 384.46 g/mol [1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]
Long-Term Storage -20°C[1]

Proposed Formulation for In Vivo Administration

Given its solubility profile, a co-solvent-based formulation is recommended for preclinical intravenous (IV) or intraperitoneal (IP) administration. The following protocol outlines the preparation of a stock solution and its dilution for injection.

Objective: To prepare a clear, sterile solution of this compound suitable for administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Protocol:

  • Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile vial, dissolve this compound in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex until the compound is completely dissolved.

  • Vehicle Preparation:

    • Prepare a co-solvent vehicle by mixing PEG400 and saline. A common ratio is 40% PEG400 and 60% saline. For example, to prepare 10 mL of this vehicle, mix 4 mL of PEG400 with 6 mL of sterile saline.

  • Final Formulation for Injection:

    • Dilute the this compound stock solution with the prepared vehicle to achieve the desired final concentration for dosing. For instance, to prepare a 1 mg/mL dosing solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the co-solvent vehicle.

    • The final concentration of DMSO in the injected solution should be kept low (ideally ≤5%) to minimize toxicity.[7]

    • Filter the final solution through a 0.22 µm sterile syringe filter before administration.

  • Control Group Formulation:

    • Prepare a vehicle control solution with the same final concentration of DMSO, PEG400, and saline as the drug-formulated solution.

Hypothetical In Vivo Efficacy Study: Murine Sepsis Model

This protocol describes a murine model of systemic infection to evaluate the efficacy of this compound against MRSA.

Objective: To determine the efficacy of this compound in reducing bacterial load and improving survival in a murine model of MRSA-induced sepsis.

Experimental Workflow Diagram:

G A Acclimatize Mice (7 days) C Induce Sepsis: IP injection of MRSA A->C B Prepare MRSA Inoculum (USA300, mid-log phase) B->C D Randomize into Treatment Groups (n=10 per group) C->D E Administer Treatment (2h post-infection) IV or IP D->E F Monitor Survival Daily (7 days) E->F G Bacterial Load Sub-study (n=5 per group) E->G K Data Analysis: Survival curves & CFU comparison F->K H Euthanize at 24h Post-Infection G->H I Collect Spleen and Blood H->I J Determine Bacterial Load (CFU/g) I->J J->K

Caption: Workflow for in vivo efficacy testing of this compound.

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Pathogen: MRSA strain USA300.

  • Inoculum Preparation: Culture MRSA in Tryptic Soy Broth (TSB) to mid-logarithmic phase. Wash and resuspend the bacteria in sterile PBS to a concentration of approximately 1 x 10⁸ CFU/mL. The final concentration should be confirmed by plating serial dilutions.

  • Infection: Induce systemic infection by intraperitoneally injecting each mouse with 0.2 mL of the MRSA suspension.

  • Treatment Groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO, 40% PEG400 in saline)

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (25 mg/kg)

    • Group 4: Vancomycin (positive control, e.g., 110 mg/kg, subcutaneous)

  • Drug Administration: Two hours post-infection, administer the assigned treatment via intravenous or intraperitoneal injection.

  • Endpoints:

    • Survival: Monitor mice daily for 7 days and record survival.

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice (n=5 per group). Aseptically harvest spleens and collect blood. Homogenize tissues, perform serial dilutions, and plate on TSB agar (B569324) to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

Hypothetical Data Presentation:

Treatment GroupDosage (mg/kg)RouteSurvival Rate (%) at 7 DaysSpleen Bacterial Load (Log₁₀ CFU/g) at 24h
Vehicle Control-IP107.5 ± 0.6
This compound10IP405.8 ± 0.8
This compound25IP804.2 ± 0.5
Vancomycin (Control)110SC903.9 ± 0.4

Hypothetical Preliminary Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound in mice after a single intravenous dose.

Protocol:

  • Animals: Male CD-1 mice, 7-9 weeks old (n=3 per time point).

  • Formulation: Prepare this compound in a suitable IV formulation as described in Section 2.

  • Administration: Administer a single bolus IV dose of this compound (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus) into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Hypothetical PK Data:

ParameterValue
Dose (mg/kg, IV)5
C_max (ng/mL)1500
t₁/₂ (hours)2.5
AUC₀₋inf (ng·h/mL)3200
Clearance (mL/h/kg)1562.5
Volume of Distribution (L/kg)5.6

Hypothesized Mechanism of Action

The exact molecular target of the berkeleylactones is currently unknown, but studies have shown they do not inhibit protein synthesis, distinguishing them from other macrolides.[2][3] The proposed mechanism involves the disruption of a critical cellular process in susceptible bacteria, potentially related to cell membrane integrity or an uncharacterized metabolic pathway, leading to bacterial cell death.

G cluster_bacterium Bacterial Cell Target Novel, Unidentified Molecular Target Process Essential Cellular Process (e.g., Membrane Integrity) Target->Process regulates Death Cell Lysis & Bacterial Death Process->Death disruption leads to Berk_E This compound Berk_E->Target binds/inhibits

Caption: Hypothesized mechanism of action for this compound.

References

Troubleshooting & Optimization

Optimizing Berkeleylactone E yield from fungal co-culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Berkeleylactone E Production. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working on optimizing the yield of this compound from fungal co-cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a 16-membered macrolide, a type of secondary metabolite. It has a molecular formula of C20H32O7, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2] Its structure contains a succinate (B1194679) moiety and a conjugated double bond.[1][2]

Q2: Which fungal strains produce this compound? A2: this compound is known to be produced under two main conditions:

  • In a co-culture of Penicillium fuscum and Penicillium camembertii/clavigerum.[1] Notably, neither of these fungi produces berkeleylactones when grown in pure (axenic) cultures. The production is induced by the interaction or "crosstalk" between the two species, which activates silent biosynthetic gene clusters.

  • In an axenic (pure) culture of Penicillium turbatum. This strain is a known producer of the related compound A26771B and has also been shown to produce this compound without the need for a co-culture partner.

Q3: What is the primary method for identifying and quantifying this compound? A3: The primary methods for identification involve a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) is used to elucidate the chemical structure. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred approach, as it is for many secondary metabolites.

Q4: Are there advanced strategies to improve yield beyond optimizing culture conditions? A4: Yes, metabolic engineering is a powerful strategy for enhancing the production of natural products. This can involve redirecting metabolic pathways towards the desired product by increasing precursor supply, overexpressing key enzymes, or reducing flux towards competing byproducts. While specific metabolic engineering strategies for this compound are not detailed in the literature, the principles have been successfully applied to other polyketides and fatty-acid-derived molecules in host organisms like E. coli and Saccharomyces cerevisiae.

Troubleshooting Guide

This guide addresses common issues encountered during the production and isolation of this compound.

Issue 1: No this compound detected in the co-culture extract.

  • Question: We co-cultured P. fuscum and P. camembertii/clavigerum, but our analysis shows no trace of this compound. What could be the problem?

  • Answer: This is a common issue that can stem from several factors.

    • Incorrect Fungal Strains: Verify the identity of your fungal isolates. The production of berkeleylactones is specific to the interaction between particular strains.

    • Timing of Co-culture: The timing is critical. The original successful experiment involved a "carefully timed coculture fermentation." Ensure that both fungi have reached a suitable growth phase before and during co-cultivation. See the experimental protocol below for a suggested timeline.

    • Culture Medium: The choice of medium can significantly impact secondary metabolite production. The initial discovery used Potato Dextrose Broth (PDB). Using a different medium might not support the synthesis of this compound.

    • Extraction Failure: this compound is typically extracted with chloroform (B151607) (CHCl3). If your extraction solvent is too polar or non-polar, you may be failing to isolate the compound. Ensure your extraction protocol is appropriate for macrolides.

    • Axenic Contamination: Ironically, while co-culture is required, contamination by other unknown microbes could inhibit the specific interaction needed for production. Ensure your initial cultures are pure before co-culturing.

Issue 2: Very low yield of this compound.

  • Question: We are able to produce this compound, but the yield is too low for our needs. How can we optimize the yield?

  • Answer: Low yield is a classic optimization problem. Consider the following factors:

    • Culture Conditions: Systematically optimize parameters such as temperature, pH, and aeration (shaking speed). These factors heavily influence fungal metabolism and secondary metabolite production.

    • Fermentation Time: The production of secondary metabolites is often growth-phase dependent. Harvest at different time points to determine the peak production window.

    • Surface Area to Volume Ratio: In liquid cultures, the surface area available for gas exchange can be a limiting factor. Experiment with different flask sizes and fill volumes.

    • Precursor Supply: While the exact biosynthetic pathway is not fully elucidated, you could empirically test the addition of potential precursors for polyketide synthesis (e.g., acetate, succinate) to the culture medium.

    • Alternative Strain: If optimizing the co-culture proves difficult, consider using Penicillium turbatum, which produces this compound in a more straightforward axenic culture. This eliminates the complexities of managing a two-species interaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common production issues.

TroubleshootingWorkflow Start Start: Low or No This compound Yield CheckStrains Verify Fungal Strains (P. fuscum & P. clavigerum or P. turbatum) Start->CheckStrains CheckTiming Review Co-Culture Timing and Inoculation Strategy CheckStrains->CheckTiming CheckConditions Optimize Culture Conditions (Medium, pH, Temp, Time) CheckTiming->CheckConditions CheckExtraction Validate Extraction Protocol (Solvent, pH, Method) CheckConditions->CheckExtraction Analysis Re-run HPLC-MS / NMR Analysis CheckExtraction->Analysis Result Yield Optimized? Analysis->Result End End Result->End Yes ConsiderAlternative Consider Alternative: Use P. turbatum Axenic Culture Result->ConsiderAlternative No ConsiderAlternative->Start Re-initiate Experiment ExperimentalWorkflow cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Fermentation cluster_2 Phase 3: Downstream Processing Strain1 Pure Culture: P. fuscum Axenic1 Axenic Culture 1 (PDB, 5-7 days) Strain1->Axenic1 Strain2 Pure Culture: P. camembertii/clavigerum Axenic2 Axenic Culture 2 (PDB, 5-7 days) Strain2->Axenic2 CoCulture Co-Culture Inoculation (PDB, 14-21 days) Axenic1->CoCulture Axenic2->CoCulture Extraction Solvent Extraction (Chloroform) CoCulture->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Analysis Analysis & Purification (HPLC-MS, NMR) Fractionation->Analysis FinalProduct Pure this compound Analysis->FinalProduct

References

Technical Support Center: Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Berkeleylactone E. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex macrolide.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound, a polyhydroxylated 16-membered macrolide, presents several key challenges. A primary difficulty lies in the stereoselective construction of its multiple stereocenters. A critical step is the formation of the γ,δ-dihydroxy-α,β-unsaturated ester moiety with precise stereocontrol. Additionally, the macrolactonization to form the 16-membered ring can be challenging due to competing oligomerization reactions. Finally, a robust protecting group strategy is essential to differentiate the multiple hydroxyl groups throughout the synthetic sequence.

Q2: Which macrolactonization methods are most effective for this compound and what are the common issues?

Yamaguchi macrolactonization is a frequently employed method for the synthesis of macrolides like this compound.[1][2][3] This method utilizes 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride, which then undergoes intramolecular cyclization promoted by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Common issues include:

  • Low yield of the desired monomeric macrolactone: This is often due to the formation of dimers and other oligomers.[4]

  • Epimerization: Stereocenters, particularly those alpha to a carbonyl group, can be susceptible to epimerization under the reaction conditions.

  • Decomposition of the substrate: The seco-acid precursor may be sensitive to the reaction conditions, leading to degradation.

Q3: How can I improve the diastereoselectivity of the sulfa-Michael addition, a key step in some Berkeleylactone syntheses?

Achieving high diastereoselectivity in the sulfa-Michael addition is crucial for establishing the correct stereochemistry in certain synthetic routes. The choice of catalyst and reaction conditions plays a significant role. Organocatalysts, such as quinine-derived squaramides, have been shown to effectively promote C-S bond formation with high stereoselectivity.[5] The diastereoselectivity can often be influenced by the choice of solvent, temperature, and the specific structure of the catalyst. It is also possible to switch the diastereoselectivity by using different additives or reaction conditions with the same catalyst.[6]

Troubleshooting Guides

Low Yield in Yamaguchi Macrolactonization
Symptom Possible Cause Troubleshooting Steps
Predominance of oligomeric byproducts (dimers, trimers) Reaction concentration is too high, favoring intermolecular reactions.1. Implement High-Dilution Conditions: Use a syringe pump for the slow addition of the seco-acid and Yamaguchi reagents to the reaction vessel over an extended period (e.g., 8-12 hours).[4] 2. Reduce Overall Concentration: Decrease the molar concentration of the substrate in the solvent.
Recovery of unreacted starting material (seco-acid) Incomplete activation of the carboxylic acid or insufficient catalyst activity.1. Verify Reagent Quality: Ensure that 2,4,6-trichlorobenzoyl chloride and DMAP are pure and anhydrous. 2. Increase Reagent Equivalents: Incrementally increase the equivalents of the Yamaguchi reagent and DMAP. 3. Elevate Temperature: If the reaction is sluggish, cautiously increase the reaction temperature.
Formation of decomposition products The seco-acid is unstable under the reaction conditions.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Milder Conditions: Explore alternative macrolactonization methods that employ milder conditions.
Poor Stereoselectivity in the Formation of the γ,δ-dihydroxy Moiety
Symptom Possible Cause Troubleshooting Steps
Low diastereomeric excess (d.e.) in dihydroxylation step Inadequate facial selectivity of the dihydroxylation reagent.1. Optimize Chiral Ligand: If using asymmetric dihydroxylation (e.g., Sharpless AD), screen different chiral ligands (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL). 2. Adjust Temperature: Lowering the reaction temperature often improves stereoselectivity. 3. Change Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry.
Incorrect relative stereochemistry Misinterpretation of NMR data or incorrect choice of chiral catalyst.1. Confirm Stereochemistry: Prepare derivatives (e.g., Mosher esters) for unambiguous NMR analysis. 2. Use Opposite Enantiomer of Catalyst: Employ the enantiomeric chiral ligand or catalyst to access the other diastereomer.

Experimental Protocols

Representative Protocol for Yamaguchi Macrolactonization

This protocol is a generalized procedure based on common practices for macrolide synthesis and should be adapted and optimized for the specific this compound seco-acid.

  • Preparation: A solution of the hydroxycarboxylic acid (1.0 eq) and triethylamine (B128534) (3.0 eq) in anhydrous toluene (B28343) (to achieve a final concentration of ~0.05 M) is prepared. In a separate flask, a solution of 2,4,6-trichlorobenzoyl chloride (1.5 eq) in anhydrous toluene is prepared.

  • Activation: The solution of 2,4,6-trichlorobenzoyl chloride is added dropwise to the solution of the hydroxycarboxylic acid at room temperature under an inert atmosphere (e.g., argon). The mixture is stirred for 2 hours.

  • Cyclization: The reaction mixture is then added via syringe pump over 10 hours to a refluxing solution of 4-dimethylaminopyridine (DMAP, 5.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of ~0.001 M).

  • Workup and Purification: After the addition is complete, the reaction is stirred for an additional 2 hours at reflux. The mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to yield the macrolactone.

Note: The exact concentrations, reagent equivalents, and reaction times should be optimized for the specific substrate.

Quantitative Data Summary

The following tables provide representative data for key reactions in the synthesis of Berkeleylactone analogues.

Table 1: Comparison of Macrolactonization Methods for a Model Seco-Acid

MethodCoupling ReagentBase/AdditiveSolventTemp. (°C)Yield (%)Reference
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideEt3N, DMAPToluene11065-75[1][2]
Shiina 2-Methyl-6-nitrobenzoic anhydrideDMAP, Et3NCH2Cl22570-80N/A
Corey-Nicolaou 2,2'-Dipyridyl disulfide, PPh3-Xylene14050-60N/A

Note: Yields are representative and highly substrate-dependent. "N/A" indicates that a specific citation for this method in Berkeleylactone synthesis was not found in the provided search results, but it is a common macrolactonization technique.

Table 2: Conditions for Diastereoselective Sulfa-Michael Addition

ThiolMichael AcceptorCatalystSolventTemp. (°C)Yield (%)d.r.Reference
Cysteine derivativeα,β-Unsaturated esterQuinine-derived squaramideCH2Cl2-2090>95:5[5]
Alkyl thiolα,β-Unsaturated ketoneChiral N-heterocyclic carbeneToluene258590:10[7]

Note: d.r. = diastereomeric ratio. Data is representative of typical conditions for achieving high stereoselectivity.

Visualizations

Synthetic_Workflow cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Key Coupling and Cyclization A1 Chiral Pool Starting Material A2 Chain Elongation & Functionalization A1->A2 A3 Introduction of Hydroxyl Groups A2->A3 C1 Esterification (Fragment A + B) A3->C1 B1 Starting Material B2 Formation of α,β-unsaturated ester B1->B2 B2->C1 C2 Protecting Group Manipulation C1->C2 C3 Macrolactonization (e.g., Yamaguchi) C2->C3 C4 Deprotection C3->C4 This compound This compound C4->this compound Troubleshooting_Macrolactonization Start Low Yield in Macrolactonization Q1 Major byproduct observed? Start->Q1 A1_Oligomers Oligomers (Dimers, etc.) Q1->A1_Oligomers Yes A1_SM Starting Material Recovered Q1->A1_SM No, mostly starting material A1_Decomp Decomposition Products Q1->A1_Decomp Yes, complex mixture Sol_Oligomers Implement High-Dilution Conditions (Syringe Pump, Lower Concentration) A1_Oligomers->Sol_Oligomers Sol_SM Check Reagent Purity Increase Reagent Equivalents Increase Temperature A1_SM->Sol_SM Sol_Decomp Lower Reaction Temperature Use Milder Cyclization Method A1_Decomp->Sol_Decomp End Improved Yield Sol_Oligomers->End Sol_SM->End Sol_Decomp->End Logical_Relationships Berkeleylactone_E This compound Core Structure Stereocontrol Stereocontrol Berkeleylactone_E->Stereocontrol Macrolactonization Macrolactonization Berkeleylactone_E->Macrolactonization Protecting_Groups Protecting Group Strategy Berkeleylactone_E->Protecting_Groups Asymmetric_Dihydroxylation Asymmetric Dihydroxylation Stereocontrol->Asymmetric_Dihydroxylation Substrate_Control Substrate-Controlled Reactions Stereocontrol->Substrate_Control High_Dilution High Dilution Macrolactonization->High_Dilution Coupling_Reagent Choice of Coupling Reagent Macrolactonization->Coupling_Reagent Orthogonal_Protection Orthogonal Protecting Groups Protecting_Groups->Orthogonal_Protection Selective_Deprotection Selective Deprotection Protecting_Groups->Selective_Deprotection

References

Technical Support Center: Optimizing Berkeleylactone E Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Berkeleylactone E in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a lipophilic macrolide antibiotic and is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q2: I observed precipitation when diluting my DMSO stock of this compound into aqueous media. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To prevent this, it is crucial to employ proper dilution techniques. A stepwise dilution approach is recommended, where the DMSO stock is first diluted to an intermediate concentration in pre-warmed media before the final dilution. It is also critical to ensure the final concentration of DMSO in the assay is kept low, typically below 0.5%, to minimize solvent-induced precipitation and cellular toxicity. Adding the compound stock solution dropwise to the aqueous buffer while gently vortexing can also help prevent localized high concentrations that lead to precipitation.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%, to avoid off-target effects and cytotoxicity. It is always best practice to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments to account for any solvent effects.

Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A4: You can determine the maximum soluble concentration by performing a solubility test. This involves preparing serial dilutions of your this compound stock solution in your complete cell culture medium and observing for any precipitation. This can be done visually or more quantitatively by measuring the turbidity of the solutions using a plate reader.

Q5: My this compound solution is initially clear but becomes cloudy over time. What could be the reason?

A5: Delayed precipitation can occur due to the instability of a supersaturated solution or interactions with components in the culture medium. It is recommended to prepare fresh dilutions of this compound for each experiment and avoid storing aqueous solutions for extended periods. Temperature fluctuations, such as repeated removal of culture vessels from the incubator, can also affect compound solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms:

  • The culture medium becomes cloudy or turbid immediately after adding the this compound stock solution.

  • Visible particles or crystals are observed at the bottom of the well under a microscope.

Potential Cause Explanation Recommended Solution
Exceeding Solubility Limit The final concentration of this compound is higher than its solubility in the aqueous medium.Determine the maximum soluble concentration of this compound in your specific medium and do not exceed this concentration.
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in solvent polarity, leading to precipitation.Perform a serial dilution. Prepare an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before making the final dilution. Add the stock solution dropwise while gently vortexing the medium.
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution into an aqueous environment and can be toxic to cells.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation or Instability in Culture

Symptoms:

  • The initially clear culture medium containing this compound becomes cloudy or shows precipitate after a period of incubation.

Potential Cause Explanation Recommended Solution
Supersaturated Solution The prepared solution is thermodynamically unstable, and the compound gradually precipitates out to reach its equilibrium solubility.Prepare fresh dilutions for each experiment. Avoid long-term storage of aqueous solutions of this compound.
Interaction with Media Components Components in the serum or media (e.g., proteins, salts) may interact with this compound, reducing its solubility over time.If your experimental design allows, try reducing the serum concentration.
Evaporation of Media In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility of this compound.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare an intermediate dilution of the 10 mM DMSO stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first prepare a 100 µM intermediate solution.

    • Add the intermediate dilution to the final culture volume to achieve the desired working concentration of this compound.

    • Always include a vehicle control with the same final concentration of DMSO.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, perform a serial dilution of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells.

  • Include a blank control well containing only the cell culture medium and the same final concentration of DMSO.

  • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • For a quantitative measurement, read the absorbance of the plate at a wavelength between 600 and 650 nm. An increase in absorbance compared to the blank control indicates precipitation.

  • The highest concentration that remains clear is considered the maximum soluble concentration under those specific conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay cluster_control Controls start Start stock Prepare 10 mM Stock in DMSO start->stock intermediate Intermediate Dilution in Pre-warmed Media stock->intermediate working Final Working Solution intermediate->working vehicle_control Vehicle Control (DMSO only) intermediate->vehicle_control add_to_cells Add to Cell Culture working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze vehicle_control->add_to_cells

Caption: Experimental workflow for preparing and using this compound in biological assays.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Immediate check_dilution Was dilution too rapid? start->check_dilution Immediate check_temp Was media cold? start->check_temp Immediate check_stability Is it a supersaturated solution? start->check_stability Delayed check_interaction Interaction with media components? start->check_interaction Delayed check_evap Evaporation in long-term culture? start->check_evap Delayed solution1 Decrease final concentration check_conc->solution1 solution2 Use serial dilution check_dilution->solution2 solution3 Use pre-warmed media check_temp->solution3 solution4 Prepare fresh solutions check_stability->solution4 solution5 Reduce serum concentration check_interaction->solution5 solution6 Ensure proper humidification check_evap->solution6

Caption: Troubleshooting logic for addressing this compound precipitation in assays.

Berkeleylactone E stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of Berkeleylactone E in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that as of the last update, specific public data on the stability of this compound is limited. Therefore, the following guidance is based on the general chemical properties of macrolide lactones and esters and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is likely influenced by several factors, primarily pH, temperature, and the solvent system used. The molecule contains a 16-membered macrolide lactone ring and a succinate (B1194679) ester moiety, both of which are susceptible to hydrolysis.

  • pH: The lactone and ester groups are prone to hydrolysis under both acidic and basic conditions. The rate of degradation is expected to be minimal at a specific pH, likely in the weakly acidic to neutral range.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis. For long-term storage, solutions of this compound should be kept at low temperatures.

  • Solvent System: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. It is advisable to use aprotic solvents for stock solutions and minimize the time in aqueous buffers. Stock solutions are often prepared in DMSO[1].

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the two most probable degradation pathways for this compound are the hydrolysis of the lactone ring and the cleavage of the succinate ester side chain.

  • Lactone Hydrolysis: The 16-membered lactone ring can undergo hydrolysis to yield a ring-opened hydroxy carboxylic acid. This reaction is often catalyzed by acid or base.

  • Ester Hydrolysis: The succinate ester is also susceptible to hydrolysis, which would result in the corresponding alcohol and succinic acid.

Q3: How can I monitor the stability of this compound in my experiments?

A3: The stability of this compound can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique[2][3]. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining active compound.

Q4: Are there any recommended storage conditions for this compound solutions?

A4: While specific studies on this compound are not available, general recommendations for macrolides suggest that solutions should be stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation. If possible, prepare fresh solutions for each experiment or conduct a short-term stability study in your specific buffer system to determine acceptable storage times. Stock solutions are typically prepared at high concentrations in solvents like DMSO[1].

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my aqueous assay buffer.

  • Question: What could be causing the rapid degradation of this compound in my aqueous buffer?

  • Answer: The most likely cause is hydrolysis of the lactone or succinate ester, which can be accelerated by pH and temperature.

    • Check the pH of your buffer: If the pH is significantly acidic or basic, it can catalyze hydrolysis. Try to work in a buffer system with a pH closer to neutral (6-7.5), if your experimental design allows.

    • Control the temperature: Ensure your experiments are conducted at a controlled and, if possible, lower temperature. Avoid prolonged incubation at elevated temperatures.

    • Minimize time in aqueous solution: Prepare your final dilutions in the aqueous buffer immediately before use from a stock solution in an aprotic solvent like DMSO.

Issue 2: I see multiple peaks in my chromatogram when analyzing my this compound sample.

  • Question: Why am I seeing unexpected peaks in my HPLC or LC-MS analysis?

  • Answer: The appearance of new peaks likely indicates the formation of degradation products.

    • Perform a forced degradation study: To confirm this, you can perform a forced degradation study by intentionally exposing your sample to stress conditions (e.g., acid, base, heat, oxidation)[4]. This can help you identify the chromatographic peaks corresponding to specific degradation products.

    • Use Mass Spectrometry: LC-MS analysis can provide mass information for the unexpected peaks, which can help in the identification of potential degradation products (e.g., the hydrolyzed ring-opened form).

Issue 3: My experimental results with this compound are inconsistent.

  • Question: What could be the reason for the poor reproducibility of my results?

  • Answer: Inconsistent results can often be traced back to the instability of the compound in the experimental setup.

    • Standardize solution preparation: Ensure that you have a consistent and documented procedure for preparing and handling this compound solutions. Pay close attention to the age of the stock solution and the time samples spend in aqueous buffers.

    • Evaluate stability in your specific matrix: It is crucial to determine the stability of this compound in your specific experimental medium (e.g., cell culture media, assay buffer) under the exact conditions of your experiment.

Hypothetical Stability Data

The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different conditions. Note: This is not experimental data.

Table 1: Hypothetical pH-Dependent Stability of this compound at 25°C

pHHalf-life (hours)% Remaining after 24 hours
3.01212.5
5.07278.1
7.09684.4
9.086.25

Table 2: Hypothetical Temperature-Dependent Stability of this compound at pH 7.0

Temperature (°C)Half-life (hours)% Remaining after 24 hours
4672 (28 days)97.6
259684.4
373653.1

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment of this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20 minutes. This should be optimized to achieve good separation between the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (this would need to be determined experimentally, but a range of 210-250 nm is a reasonable starting point for macrolides).

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak area of this compound and any degradation products. The percentage of remaining this compound can be calculated over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and validating the stability-indicating nature of analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes to a few hours), as base-catalyzed hydrolysis is often faster.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).

  • Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the developed HPLC or LC-MS method to observe the degradation products formed under each condition.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare this compound Solution in desired solvent/buffer stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Collect Samples at Different Time Points stress->sample analysis Analyze by Stability-Indicating Method (e.g., HPLC) sample->analysis data Quantify this compound and Degradation Products analysis->data kinetics Determine Degradation Kinetics and Half-life data->kinetics cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation start Unexpected Loss of This compound Observed? check_ph Is pH of the Solution Extreme? start->check_ph adjust_ph Adjust pH to Near Neutral (6-7.5) check_ph->adjust_ph Yes check_temp Is Temperature Elevated? check_ph->check_temp No end Re-run Experiment adjust_ph->end lower_temp Lower and Control Experimental Temperature check_temp->lower_temp Yes check_time Prolonged Incubation in Aqueous Buffer? check_temp->check_time No lower_temp->end minimize_time Minimize Time in Aqueous Solution check_time->minimize_time Yes check_time->end No minimize_time->end

References

Berkeleylactone E Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Berkeleylactone E. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly poor reaction yields, encountered during the synthesis of this complex macrolide.

Troubleshooting Guide

This guide addresses specific, common challenges in a question-and-answer format to help you optimize your experimental outcomes.

Q1: My macrolactonization yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in macrolactonization, a critical step for forming the 16-membered ring of this compound, are frequently due to competing intermolecular reactions (e.g., dimerization or polymerization) and improper reaction conditions. The synthesis of related macrolides like Berkeleylactone F often employs Yamaguchi macrolactonization, which is sensitive to several factors.[1]

Troubleshooting Steps:

  • Strictly Enforce High-Dilution Conditions: The concentration of the hydroxy acid precursor is the most critical parameter. Intermolecular reactions are concentration-dependent, while the desired intramolecular cyclization is not. Use a syringe pump for the slow addition of your substrate to the reaction mixture over several hours.

  • Verify Reagent Purity and Stoichiometry: Ensure the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and the base (e.g., DMAP, triethylamine) are pure and anhydrous. Water contamination can quench the activated intermediate. Use a slight excess of the activating agent and a larger excess of the base.

  • Optimize Temperature and Solvent: The reaction is typically run in a non-polar, anhydrous solvent like toluene (B28343) at elevated temperatures to facilitate the cyclization. Ensure your solvent is rigorously dried before use.

  • Precursor Purity: Impurities in the linear hydroxy acid precursor can interfere with the reaction. Ensure the precursor is highly purified before attempting the cyclization.

Illustrative Data: Effect of Concentration on Macrolactonization

Substrate ConcentrationMethod of AdditionTypical Yield of Monomer (Desired)Typical Yield of Dimer (Side Product)
0.1 MAdded all at once< 10%> 80%
0.01 MSlow addition (4h)40-50%40-50%
0.001 M Slow addition (8h) > 75% < 15%
0.0005 MSlow addition (8h)~75% (No significant improvement)< 15%

Note: This data is illustrative and based on general principles of macrolactonization reactions.

Key Reaction and Side Product Diagram

G cluster_0 Desired Intramolecular Pathway cluster_1 Competing Intermolecular Pathway Hydroxy_Acid Hydroxy_Acid Activated_Ester Activated_Ester Hydroxy_Acid->Activated_Ester Yamaguchi Reagent Berkeleylactone_E_Core Berkeleylactone_E_Core Activated_Ester->Berkeleylactone_E_Core High Dilution (Intramolecular) Hydroxy_Acid_2 Hydroxy Acid Activated_Ester_2 Activated Ester Hydroxy_Acid_2->Activated_Ester_2 Yamaguchi Reagent Dimer Dimer Activated_Ester_2->Dimer High Concentration (Intermolecular)

Caption: Intramolecular vs. Intermolecular Cyclization Pathways.

Q2: I'm observing poor stereoselectivity in the formation of the γ,δ-dihydroxy-α,β-unsaturated ester moiety. How can this be addressed?

Answer:

The stereoselective formation of the dihydroxy ester moiety is a noted key feature in the divergent synthesis of several berkeleylactones, including this compound.[2][3] Poor stereocontrol results in diastereomeric mixtures that are often difficult to separate, leading to a significant loss of the desired product.

Troubleshooting Steps:

  • Re-evaluate the Chiral Reagent/Catalyst: If using a substrate-controlled reaction, ensure the existing stereocenters are directing the reaction as expected. If using a reagent-controlled reaction (e.g., Sharpless Asymmetric Dihydroxylation), verify the integrity and activity of the chiral ligands and catalyst.

  • Control Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Run test reactions at 0 °C, -20 °C, and -78 °C to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents (e.g., THF, CH₂Cl₂, Toluene) to see if selectivity improves.

  • Protecting Group Strategy: The steric bulk of nearby protecting groups can significantly influence the facial selectivity of an incoming reagent. Consider if a larger or smaller protecting group adjacent to the reaction center could improve the diastereomeric ratio.

Troubleshooting Workflow for Stereoselectivity

G Start Poor Diastereomeric Ratio (d.r.) CheckTemp Lower Reaction Temperature (e.g., 0°C to -78°C) Start->CheckTemp CheckReagent Verify Catalyst/Reagent Activity and Chiral Ligand Purity Start->CheckReagent CheckSolvent Screen Different Solvents (Polar vs. Non-polar) Start->CheckSolvent Result Improved d.r.? CheckTemp->Result CheckReagent->Result CheckSolvent->Result End Optimized Protocol Result->End Yes Revisit Re-evaluate Synthetic Strategy (e.g., change protecting groups) Result->Revisit No

Caption: Logical workflow for troubleshooting poor stereoselectivity.

Experimental Protocols

Protocol: Yamaguchi Macrolactonization

This protocol is a generalized procedure based on its application in the synthesis of complex macrolides like Berkeleylactone F.[1]

Materials:

  • Seco-acid (linear hydroxy acid precursor)

  • 2,4,6-Trichlorobenzoyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et₃N, freshly distilled over CaH₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene (distilled from sodium/benzophenone)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask, equipped with a reflux condenser, a nitrogen inlet, and a rubber septum.

  • To the flask, add DMAP (4.0 eq.) and 100 mL of anhydrous toluene. Heat the solution to reflux under a nitrogen atmosphere.

  • In a separate flask, dissolve the seco-acid (1.0 eq.), Et₃N (1.1 eq.), and 2,4,6-trichlorobenzoyl chloride (1.1 eq.) in 50 mL of anhydrous toluene.

  • Using a syringe pump, add the solution from step 3 to the refluxing DMAP/toluene mixture over a period of 8-12 hours to ensure high-dilution conditions.

  • After the addition is complete, allow the reaction to reflux for an additional 1 hour.

  • Cool the reaction to room temperature and filter off the triethylammonium (B8662869) hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the desired macrolactone.

Frequently Asked Questions (FAQs)

Q: What is a "divergent synthesis" and why is it beneficial for producing different berkeleylactones? A: A divergent synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds through different reaction pathways.[2][3] This is highly efficient for producing various berkeleylactone analogues (like E, J, K, etc.) because it avoids the need to design a unique, lengthy synthesis for each target molecule from scratch.

Q: My protecting group strategy seems to be failing, leading to low overall yield. What should I consider? A: A robust protecting group strategy is crucial.[2] Key considerations include:

  • Orthogonality: Ensure the protecting groups you choose can be removed under specific conditions that do not affect other groups. For example, a TBS ether (removed by fluoride) is orthogonal to a PMB ether (removed by an oxidant like DDQ).[1]

  • Stability: The groups must be stable to all intermediate reaction conditions.

  • Efficiency: Both the protection and deprotection steps should be high-yielding (>95%) to maximize the overall yield in a multi-step synthesis.

Diagram of Orthogonal Protecting Groups

G Molecule Molecule with R1-OH and R2-OH PG1 Protect R1-OH with TBSCl Molecule->PG1 PG2 Protect R2-OH with PMB-Br PG1->PG2 Intermediate R1-OTBS, R2-OPMB Intermediate PG2->Intermediate Deprotect1 Selective Deprotection of R2-OPMB (e.g., DDQ) Intermediate->Deprotect1 Deprotect2 Selective Deprotection of R1-OTBS (e.g., TBAF) Intermediate->Deprotect2 Product1 R1-OTBS, R2-OH Deprotect1->Product1 Product2 R1-OH, R2-OPMB Deprotect2->Product2

Caption: Concept of using orthogonal protecting groups (TBS and PMB).

Q: Are there alternatives to Yamaguchi macrolactonization? A: Yes, several other methods exist, each with its own advantages. For related macrolides, Ring-Closing Metathesis (RCM) has been successfully used.[4][5] Other common methods include Shiina macrolactonization, Steglich esterification, and Mitsunobu macrolactonization. The best choice depends on the specific functional groups present in your precursor molecule.

References

Berkeleylactone E NMR signal overlap and assignment issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of Berkeleylactone E, with a focus on resolving signal overlap and ensuring accurate spectral assignment.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of this compound and its analogs often complex and crowded?

A1: this compound is a 16-membered macrolide with a flexible ring structure and multiple stereocenters.[1] This complexity leads to a large number of proton signals, many of which are multiplets due to extensive spin-spin coupling. Furthermore, the aliphatic chain contains numerous methylene (B1212753) (-CH₂) and methine (-CH) groups in chemically similar environments, causing their signals to resonate in a narrow range of the spectrum and leading to significant overlap.[2]

Q2: I am observing significant signal overlap in the ¹H NMR spectrum of my this compound sample. How can I resolve these signals for accurate assignment?

A2: Signal overlap is a common issue with complex natural products. The most effective way to resolve overlapping signals in the ¹H NMR spectrum of this compound is to use two-dimensional (2D) NMR spectroscopy.[3] Techniques such as COSY, HSQC, and HMBC spread the signals into a second dimension, providing crucial connectivity information that allows for unambiguous assignment even when signals are superimposed in the 1D spectrum.[1][4]

Q3: Which 2D NMR experiments are most crucial for assigning the structure of this compound?

A3: For a complete and accurate assignment of this compound, a combination of the following 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling systems, allowing you to trace out the carbon backbone of the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning carbon resonances.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups.[1]

Q4: My HMBC spectrum shows some ambiguous correlations. How can I be more confident in my assignments?

A4: Ambiguous HMBC correlations can arise, especially in a flexible molecule like this compound. To increase confidence in your assignments, consider the following:

  • Cross-reference with other 2D NMR data: Ensure that the proposed HMBC correlations are consistent with the connectivity information obtained from COSY and HSQC experiments.

  • Chemical shift prediction: Compare your experimental chemical shifts with those predicted by NMR simulation software. While not a definitive proof, significant deviations may indicate an incorrect assignment.

  • Selective 1D NOESY/ROEESY: If two protons are close in space but not necessarily through bonds, a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) can be observed. This can help to confirm spatial proximities and support your proposed structure.

Data Presentation: NMR Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR data for this compound (8) in Methanol-d₄.[1]

Position¹³C (δc, type)¹H (δH, mult (J in Hz))
1167.8, C-
2123.3, CH6.10, dd (15.7, 1.8)
3148.3, CH6.93, dd (15.7, 4.9)
473.0, CH4.55, m
577.8, CH4.83, m
632.7, CH₂1.65, m; 1.55, m
726.4, CH₂1.40, m
830.1, CH₂1.30, m
930.1, CH₂1.30, m
1030.1, CH₂1.30, m
1130.1, CH₂1.30, m
1230.1, CH₂1.30, m
1336.5, CH₂1.50, m; 1.40, m
1426.9, CH₂1.60, m
1574.5, CH5.05, m
1621.1, CH₃1.25, d (6.2)
1"173.5, C-
2"30.5, CH₂2.60, m
3"30.5, CH₂2.60, m
4"176.9, C-

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d).

  • Filter the solution into a standard 5 mm NMR tube.

  • Ensure the solvent choice is consistent with previous literature reports for better data comparison.[1]

2. 2D NMR Data Acquisition (General Parameters):

The following are general guidelines. Specific parameters should be optimized for the available spectrometer.

  • COSY:

    • Pulse Program: cosygpqf or similar gradient-enhanced sequence.

    • Spectral Width: Set to encompass all proton signals (e.g., 0-10 ppm).

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans: 2-8 per increment.

  • HSQC:

    • Pulse Program: hsqcedetgpsp or a similar sensitivity-enhanced, edited sequence.

    • ¹H Spectral Width: 0-10 ppm.

    • ¹³C Spectral Width: 0-180 ppm.

    • Number of Increments: 128-256 in t₁.

    • Number of Scans: 8-16 per increment.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • HMBC:

    • Pulse Program: hmbcgplpndqf or similar gradient-enhanced sequence.

    • ¹H Spectral Width: 0-10 ppm.

    • ¹³C Spectral Width: 0-220 ppm (to include carbonyls).

    • Number of Increments: 256-512 in t₁.

    • Number of Scans: 16-64 per increment.

    • Set the long-range coupling constant to an optimized value, typically between 4-10 Hz.

Mandatory Visualizations

Troubleshooting Workflow for this compound NMR Assignment

G Troubleshooting Workflow for this compound NMR Assignment cluster_0 Initial Analysis cluster_1 2D NMR Experiments cluster_2 Data Interpretation and Assignment cluster_3 Troubleshooting A Acquire 1D ¹H NMR B Identify Signal Overlap A->B C Acquire COSY B->C Overlap is Present D Acquire HSQC C->D E Acquire HMBC D->E F Establish ¹H-¹H Spin Systems (COSY) E->F G Assign ¹³C Resonances (HSQC) F->G H Connect Spin Systems (HMBC) G->H I Final Structure Assignment H->I J Ambiguous Correlations? H->J K Re-evaluate HMBC Data (Optimize long-range J) J->K L Consider Advanced Experiments (e.g., 1D NOESY, TOCSY) J->L K->I L->I

Caption: A logical workflow for resolving NMR signal overlap and assigning the structure of this compound.

Key 2D NMR Correlation Pathways for this compound

G Key 2D NMR Correlation Pathways for this compound H2 H-2 H3 H-3 H2->H3 COSY C1 C-1 H2->C1 HMBC C2 C-2 H2->C2 HSQC C4 C-4 H2->C4 HMBC H4 H-4 H3->H4 COSY H3->C1 HMBC C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 COSY H4->C2 HMBC H4->C3 HMBC H4->C4 HSQC C5 C-5 H4->C5 HMBC H5->C5 HSQC

Caption: A diagram illustrating the key COSY, HSQC, and HMBC correlations for a portion of the this compound structure.

References

Technical Support Center: Berkeleylactone E Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berkeleylactone E and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and exact mass of this compound?

A1: The molecular formula of this compound has been determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to be C₂₀H₃₂O₇.[1][2][3] The calculated exact mass for the neutral molecule [M] is 384.2148 g/mol . For mass spectrometry analysis, you will typically observe the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or other adducts depending on the solvent system.

Q2: What are the expected adduct ions for this compound in positive ion mode ESI-MS?

A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe several common adducts of this compound. The most common are the protonated molecule [M+H]⁺ and the sodiated adduct [M+Na]⁺. Depending on the purity of the sample and solvents, potassiated adducts [M+K]⁺ may also be observed. It is crucial to correctly identify the parent ion before proceeding with fragmentation analysis.

Q3: What are the key structural features of this compound that influence its mass spectrometry fragmentation?

A3: The fragmentation pattern of this compound is primarily influenced by its 16-membered macrolide ring structure, the presence of a succinate (B1194679) moiety, a conjugated double bond system, and several hydroxyl groups.[1][2] The lactone ester bond, the succinate ester bond, and the hydroxyl groups are all potential sites for initial charge localization and subsequent fragmentation, often involving neutral losses of water (H₂O) and carbon monoxide (CO).

Q4: Are there known characteristic fragment ions for other polyketide macrolides that could be analogous to this compound fragmentation?

A4: Yes, studies on other polyketide macrolides, such as triketide lactones, have shown common fragmentation patterns. These often involve sequential dehydrations (loss of H₂O) followed by the loss of carbon monoxide (CO).[1] For more complex polyketides, cleavages within the macrolide ring and losses of side chains are also common. These general patterns can be used as a guide to interpret the tandem mass spectrometry (MS/MS) data of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Signal for this compound 1. Low sample concentration.2. Inappropriate solvent system.3. Instrument parameters not optimized.4. Sample degradation.1. Prepare a fresh sample at a concentration of approximately 1-10 µg/mL.2. Use a solvent system compatible with ESI-MS, such as methanol (B129727), acetonitrile (B52724), or a mixture with water. Ensure the final solution is not cloudy or contains precipitates.3. Optimize ESI source parameters, including capillary voltage, cone voltage, and gas flow rates.4. Store this compound samples appropriately and analyze them as fresh as possible.
Multiple Adducts Complicating Spectral Interpretation 1. High salt content in the sample or solvent.2. Use of non-volatile buffers.1. Use high-purity solvents (e.g., LC-MS grade).2. If possible, desalt the sample prior to analysis. The presence of sodium or potassium salts can enhance the formation of [M+Na]⁺ and [M+K]⁺ adducts.3. Avoid using non-volatile buffers like phosphate (B84403) buffers. If a buffer is necessary, use a volatile one such as ammonium (B1175870) formate (B1220265) or ammonium acetate.
Inconsistent or Non-Reproducible Fragmentation Patterns 1. Fluctuation in collision energy in the MS/MS experiment.2. In-source fragmentation.3. Presence of isomers.1. Ensure the collision energy (for Collision-Induced Dissociation - CID) is consistent across experiments. Perform a collision energy ramp to determine the optimal energy for generating informative fragments.2. Reduce the cone voltage or other source parameters to minimize fragmentation in the ion source.3. Be aware that isomers of this compound exist, such as Berkeleylactone K.[3] Chromatographic separation prior to MS analysis is crucial to ensure you are analyzing a pure compound.
Difficulty in Assigning Fragment Ions 1. Lack of high-resolution mass data.2. Complex fragmentation pathways.1. Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of fragment ions. This allows for the determination of elemental compositions and increases confidence in fragment assignments.2. Start by identifying expected neutral losses such as H₂O, CO, and the succinate moiety. Use this information to propose a fragmentation pathway.

Experimental Protocols

Sample Preparation for ESI-MS Analysis
  • Stock Solution Preparation: Prepare a stock solution of purified this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before introduction to the mass spectrometer.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination
  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range that includes the expected m/z of the protonated and sodiated adducts (e.g., m/z 100-1000).

  • Data Analysis: Determine the accurate mass of the most abundant parent ion and use software to calculate the elemental composition to confirm the molecular formula C₂₀H₃₂O₇.

Predicted Fragmentation Pathway of this compound

BerkeleylactoneE_Fragmentation parent This compound [M+H]⁺ m/z 385.2221 nl_h2o - H₂O parent->nl_h2o nl_succinic_anhydride - C₄H₄O₃ (Succinic Anhydride) parent->nl_succinic_anhydride frag1 [M+H - H₂O]⁺ m/z 367.2115 nl_h2o->frag1 frag2 [M+H - C₄H₄O₃]⁺ m/z 285.1747 nl_succinic_anhydride->frag2 nl_co - CO frag3 [M+H - H₂O - CO]⁺ m/z 339.2166 nl_co->frag3 frag1->nl_co nl_h2o2 nl_h2o2 frag2->nl_h2o2 - H₂O frag4 [M+H - C₄H₄O₃ - H₂O]⁺ m/z 267.1642 nl_h2o2->frag4

Hypothetical fragmentation pathway of protonated this compound.

Disclaimer: The fragmentation pathway and m/z values presented are predictive and based on the known chemical structure and general fragmentation principles of similar molecules. Actual experimental data may vary. It is highly recommended to perform tandem mass spectrometry experiments on a purified sample of this compound to confirm its fragmentation pattern.

References

Minimizing off-target effects of Berkeleylactone E in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Berkeleylactone E is a member of the berkeleylactone class of macrolides. While studies on other berkeleylactones, such as Berkeleylactone A, suggest a novel mechanism of action distinct from traditional macrolide antibiotics that inhibit protein synthesis, specific on-target and off-target effects of this compound have not been extensively characterized in publicly available literature.[1][2][3] This guide provides a framework for researchers to systematically investigate and minimize potential off-target effects of this compound in their cell-based assays, based on best practices for novel compound characterization.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: The precise molecular target and mechanism of action for this compound are not yet fully elucidated. However, studies on the related compound, Berkeleylactone A, have shown that it does not inhibit protein synthesis or target the ribosome, which is the common mechanism for many macrolide antibiotics.[1][2] This suggests a novel mode of action for the berkeleylactone class. Researchers should therefore not assume a classic macrolide mechanism when designing experiments.

Q2: What are the potential off-target effects to consider when using this compound?

A2: As with any novel chemical probe, this compound has the potential for off-target effects that can lead to misinterpretation of experimental results. Potential off-target liabilities for a complex natural product like this compound could include, but are not limited to:

  • Kinase Inhibition: Many natural products exhibit off-target kinase activity.

  • Cytotoxicity: Unintended effects on essential cellular processes can lead to cytotoxicity.

  • Metabolic Pathway Interference: The compound could interfere with various metabolic pathways.

  • Ion Channel Modulation: Effects on ion channels can lead to various cellular responses.

Q3: How can I determine an appropriate working concentration for this compound in my cell-based assay?

A3: It is crucial to perform a dose-response curve for your specific cell line and assay. Start with a broad range of concentrations to determine the EC50 (effective concentration) for your desired phenotype and the CC50 (cytotoxic concentration). A significant window between the EC50 and CC50 is desirable to minimize off-target effects associated with toxicity.

Q4: What are essential controls to include in my experiments with this compound?

A4: To ensure the validity of your results, the following controls are highly recommended:

  • Vehicle Control: Use the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Analog (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound.

  • Positive Control: A well-characterized compound known to produce the same phenotype through a known mechanism.

  • On-Target Knockdown/Knockout: If a putative target is identified, using cells where the target is genetically ablated (e.g., via CRISPR/Cas9) can help to confirm on-target effects.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at or Below the Effective Concentration
Possible Cause Troubleshooting Step
General Cellular Toxicity 1. Lower the concentration of this compound. If toxicity persists at concentrations where the on-target effect is lost, the compound may have a narrow therapeutic window in your cell model. 2. Perform orthogonal cytotoxicity assays (e.g., measure membrane integrity via LDH release in addition to a metabolic assay like MTT) to rule out assay-specific artifacts.
Off-Target Pathway Activation 1. Utilize pathway analysis tools such as RNA-sequencing or phospho-proteomics to identify signaling pathways that are activated at toxic concentrations. This may provide clues to the off-target mechanism.
Compound Instability/Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of the compound in your cell culture medium at 37°C over the time course of your experiment.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Cell Culture Variability 1. Maintain consistency in cell passage number, confluency, and overall cell health. 2. Standardize all cell culture and assay procedures.
Compound Solubility Issues 1. Visually inspect the cell culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Consider using a different solvent or formulation if solubility is a concern.
Inaccurate Pipetting 1. Use calibrated pipettes and proper pipetting techniques, particularly for serial dilutions.

Experimental Protocols for Off-Target Effect Minimization

To proactively identify and mitigate the off-target effects of this compound, a multi-pronged approach is recommended.

Kinase Selectivity Profiling

Objective: To determine if this compound inhibits any kinases at the intended working concentration.

Methodology:

  • Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically screen the compound against a large panel of recombinant kinases (e.g., >400) at one or more concentrations.

  • Data Analysis: The service will provide data on the percent inhibition of each kinase.

  • Interpretation: If significant inhibition of one or more kinases is observed, these may represent off-target interactions. The IC50 values for any hits should be determined and compared to the EC50 for the on-target effect.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or this compound at various concentrations.

  • Heat Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Solubilization and Detection: Separate soluble from aggregated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot or other methods to detect the putative target protein. A shift in the protein's melting curve in the presence of this compound indicates direct binding.

Chemoproteomics

Objective: To identify the direct binding partners of this compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize a probe molecule by attaching a reporter tag (e.g., biotin) to this compound, ideally at a position that does not interfere with its biological activity.

  • Cell Lysate Incubation: Incubate the probe with cell lysates.

  • Affinity Purification: Use the reporter tag to pull down the probe and any interacting proteins.

  • Mass Spectrometry: Identify the pulled-down proteins by mass spectrometry.

  • Validation: Validate potential off-targets identified through this method using orthogonal approaches like CETSA or genetic knockdown.

Visualizing Experimental Workflows and Concepts

Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 Off-Target Identification cluster_2 Target Validation A Dose-Response Curve (Efficacy vs. Cytotoxicity) B Establish Therapeutic Window A->B C Kinase Profiling B->C Is kinase inhibition suspected? D Chemoproteomics B->D Unbiased target identification needed E CETSA B->E Confirm direct binding to putative target D->E F Genetic Knockdown/Knockout E->F G Rescue Experiments F->G G A High Cytotoxicity Observed B Lower Compound Concentration A->B C Toxicity Persists? B->C D Perform Orthogonal Cytotoxicity Assays C->D Yes G Compound is Likely Intrinsically Toxic C->G No E Artifact in Primary Assay? D->E F Investigate Off-Target Pathway Activation E->F No E->G Yes G This compound This compound Novel Target Protein Novel Target Protein This compound->Novel Target Protein Binds and Modulates Downstream Effector 1 Downstream Effector 1 Novel Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Novel Target Protein->Downstream Effector 2 Cellular Phenotype Cellular Phenotype Downstream Effector 1->Cellular Phenotype Downstream Effector 2->Cellular Phenotype

References

Validation & Comparative

Berkeleylactone E vs. A26771B: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of two related 16-membered macrolides, Berkeleylactone E and A26771B. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the potential of these compounds in the development of novel antimicrobial agents. Both compounds have been isolated from fungal sources and have demonstrated activity against a range of microorganisms.[1][2]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and A26771B has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria and fungi. The following table summarizes the MIC values obtained from key studies. Lower MIC values are indicative of greater antimicrobial potency.

MicroorganismThis compound (µg/mL)A26771B (µg/mL)
Staphylococcus aureus (ATCC 13709)>500125
Staphylococcus aureus (MRSA, NRS123)>500125
Staphylococcus aureus (MRSA, NRS79)>500125
Staphylococcus aureus (MRSA, NRS100)>500125
Bacillus anthracis (Sterne)>50031.2
Streptococcus pyogenes (9546)>500125
Candida albicans (90028)>500125
Candida glabrata (90030)>500125

Data sourced from Stierle et al., 2017 and Stierle et al., 2021.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values for this compound and A26771B was conducted using a standardized broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay:

  • Preparation of Compounds: Stock solutions of this compound and A26771B were prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions were prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculum Preparation: Microbial cultures were grown to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count per milliliter. This standardized inoculum was then further diluted before being added to the microtiter plates.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted compounds, was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at an appropriate temperature and duration for the specific microorganism being tested (typically 37°C for 18-24 hours for bacteria and 35°C for 24-48 hours for fungi).

  • MIC Determination: Following incubation, the viability of the microorganisms was assessed using the colorimetric indicator Alamar Blue. The MIC was determined as the lowest concentration of the compound that inhibited visible growth of the microorganism.

Mechanism of Action

Current research indicates that both this compound and A26771B, along with other members of the berkeleylactone family, exhibit a novel mechanism of action that distinguishes them from conventional macrolide antibiotics.[3] While typical macrolides, such as erythromycin, inhibit bacterial growth by targeting the 50S ribosomal subunit and disrupting protein synthesis, studies on berkeleylactones have shown that they do not inhibit protein synthesis.[3] The precise molecular target and signaling pathway for this compound and A26771B remain the subject of ongoing investigation.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process used to evaluate the antimicrobial activity of these compounds, the following diagram illustrates the experimental workflow for the broth microdilution assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading compound_prep Prepare Stock Solutions (this compound & A26771B in DMSO) serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate compound_prep->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates (35-37°C, 18-48h) inoculation->incubation add_alamar Add Alamar Blue Indicator incubation->add_alamar read_results Read Results & Determine MIC add_alamar->read_results

Caption: Workflow of the broth microdilution assay for MIC determination.

Logical Relationship of Antimicrobial Action

The following diagram illustrates the proposed, yet unconfirmed, mechanism of action for this compound and A26771B in contrast to traditional macrolides.

mechanism_of_action cluster_compounds Antimicrobial Compounds cluster_cell Bacterial Cell berkeleys This compound A26771B unknown_target Novel Cellular Target (Mechanism Unknown) berkeleys->unknown_target Enters Cell traditional Traditional Macrolides (e.g., Erythromycin) ribosome 50S Ribosomal Subunit traditional->ribosome Enters Cell cell_death Inhibition of Growth / Cell Death unknown_target->cell_death protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits protein_synthesis->cell_death

References

A Comparative Analysis of Berkeleylactone E and Its Synthetic Analogs: Unveiling Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally occurring macrolide Berkeleylactone E and its synthetic analogs. This analysis is supported by quantitative biological data, detailed experimental methodologies, and visual representations of its proposed mechanism of action.

This compound, a 16-membered macrolide isolated from a coculture of Penicillium species, belongs to a class of natural products that have garnered significant interest for their diverse biological activities.[1] This guide delves into a comparative analysis of this compound and its structurally related synthetic analogs, focusing on their antimicrobial properties.

Performance Comparison: Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented below summarizes the antimicrobial activity against various bacterial and fungal strains.

CompoundOrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus (13709)>128[1]
Streptococcus pyogenes>128[1]
Candida glabrata>128[1]
Bacillus subtilis>128[1]
Candida albicans>128
Bacillus anthracis>128
Berkeleylactone A Methicillin-Resistant Staphylococcus aureus (MRSA)1-2
Bacillus anthracis1-2
Streptococcus pyogenes1-2
Candida albicans1-2
Candida glabrata1-2
Berkeleylactone I Staphylococcus aureus (including MRSA strains)Active (MIC not specified)
Synthetic Macrolactam Analog of Berkeleylactone A (Compound 8) Methicillin-Resistant Staphylococcus aureus (MRSA) L120.39 (MIC50)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds was determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to inoculate a Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial two-fold dilutions of the stock solutions were prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Proposed Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, the isolation of the berkeleylactone class of compounds was guided by their ability to inhibit matrix metalloproteinase-3 (MMP-3) and caspase-1. This suggests a potential role in modulating inflammatory and apoptotic pathways. Unlike typical macrolide antibiotics, Berkeleylactone A does not inhibit protein synthesis, hinting at a novel mechanism of action.

Based on studies of other macrolides, a plausible signaling pathway for the anti-inflammatory effects of berkeleylactones involves the inhibition of transcription factors such as NF-κB and AP-1. These transcription factors are key regulators of pro-inflammatory gene expression, including that of MMPs. By inhibiting these pathways, berkeleylactones may reduce the production of MMPs, thereby exerting their anti-inflammatory effects.

Below is a diagram illustrating the proposed signaling pathway.

G Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) NF_kB_AP1_Activation NF-κB and AP-1 Activation Proinflammatory_Stimuli->NF_kB_AP1_Activation Caspase1_Activation Caspase-1 Activation Proinflammatory_Stimuli->Caspase1_Activation Berkeleylactone_E This compound Berkeleylactone_E->NF_kB_AP1_Activation Inhibition Berkeleylactone_E->Caspase1_Activation Inhibition MMP_Gene_Expression MMP Gene Expression NF_kB_AP1_Activation->MMP_Gene_Expression MMPs MMPs MMP_Gene_Expression->MMPs Inflammation Inflammation MMPs->Inflammation IL1B IL-1β Caspase1_Activation->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B IL1B->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Synthesis of Analogs

The synthesis of Berkeleylactone A analogs has been a key strategy to improve upon the antimicrobial activity of the natural product. A general workflow for the synthesis of these analogs is depicted below.

G Starting_Material Starting Material (e.g., (R)-(-)-propylene oxide) Key_Intermediate Key Intermediate (Macrocyclic lactone) Starting_Material->Key_Intermediate Functional_Group_Modification Functional Group Modification Key_Intermediate->Functional_Group_Modification Synthetic_Analog Synthetic Analog Functional_Group_Modification->Synthetic_Analog Biological_Evaluation Biological Evaluation (e.g., MIC assay) Synthetic_Analog->Biological_Evaluation

Caption: General workflow for the synthesis and evaluation of Berkeleylactone analogs.

References

Unveiling a Novel Antibiotic Avenue: A Comparative Guide to Berkeleylactone E and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of novel antibiotic scaffolds is a critical development in the fight against antimicrobial resistance. The berkeleylactone family of 16-membered macrolides, isolated from fungal cultures, represents one such promising frontier. Unlike conventional macrolides that target bacterial protein synthesis, compounds in this class exhibit a novel mechanism of action, making them compelling candidates for further investigation. This guide provides a comparative analysis of Berkeleylactone E and its analogues, presenting available preclinical data to validate its potential as a novel therapeutic target.

The berkeleylactones are a group of structurally related polyketides produced by fungi of the Penicillium genus.[1][2] A key member of this family, Berkeleylactone A, has demonstrated potent antimicrobial activity against a range of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, Streptococcus pyogenes, and the fungal pathogen Candida albicans.[3][4] Crucially, mode-of-action studies have revealed that Berkeleylactone A does not inhibit protein synthesis or target the ribosome, the canonical mechanism for macrolide antibiotics.[3] This strongly suggests that the berkeleylactones act on a novel molecular target, a highly desirable attribute for new antibiotic development.

This guide focuses on this compound, a member of this intriguing class of natural products. While data on this compound is still emerging, this document compiles the available antimicrobial activity data and compares it with other members of the berkeleylactone family and standard-of-care antibiotics.

Comparative Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its analogues against a panel of bacterial and fungal pathogens. This data is primarily drawn from a study by Stierle et al. (2021), which conducted a comprehensive analysis of berkeleylactones isolated from Penicillium turbatum.

CompoundS. aureus (ATCC 13709)S. pyogenesC. glabrataB. subtilisC. albicansB. anthracis
This compound >128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
Berkeleylactone A 1-2 µg/mL1-2 µg/mL1-2 µg/mLND1-2 µg/mL1-2 µg/mL
Berkeleylactone I 16 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
Berkeleylactone N >128 µg/mL64 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL>128 µg/mL
A26771B 8 µg/mL128 µg/mL64 µg/mL32 µg/mL64 µg/mL16 µg/mL
Vancomycin 1-2 µg/mLNDNANDNAND
Amphotericin B NANA0.5-1 µg/mLNA0.5-1 µg/mLNA
ND: Not Determined; NA: Not Applicable

Note: The data for this compound, I, N, and A26771B is sourced from Stierle et al., 2021, unless otherwise indicated. The data for Berkeleylactone A is from Stierle et al., 2017. Vancomycin and Amphotericin B are included as representative standard-of-care antibiotics for bacteria and fungi, respectively, with typical MIC ranges provided for context.

Experimental Protocols

The antimicrobial activity data presented above was generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Antimicrobial Susceptibility Testing Protocol (CLSI M07/M27)

1. Preparation of Antimicrobial Agent Stock Solutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), at a high concentration (e.g., 10 mg/mL).

  • The stock solution is then serially diluted in the appropriate broth medium to create a range of concentrations to be tested.

2. Inoculum Preparation:

  • Bacteria: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in the test broth to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi (Yeasts): Yeast strains are cultured on Sabouraud Dextrose Agar for 24-48 hours. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This is then diluted in the test broth (e.g., RPMI-1640) to a final concentration of 0.5-2.5 x 10³ CFU/mL.

3. Test Procedure:

  • A 96-well microtiter plate is used for the assay. Each well contains a specific concentration of the antimicrobial agent in broth.

  • The prepared inoculum is added to each well.

  • Control wells are included: a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

4. Incubation:

  • The microtiter plates are incubated at 35-37°C. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for yeasts.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by using a spectrophotometric plate reader.

Visualizing the Path Forward

The discovery that berkeleylactones do not act on the ribosome opens up a new field of inquiry into their mechanism of action. While the precise molecular target remains to be elucidated, the following diagrams illustrate the conceptual workflow for target identification and the currently understood divergence from the classical macrolide pathway.

G cluster_0 Target Identification Workflow This compound (Active Compound) This compound (Active Compound) Affinity Chromatography Affinity Chromatography This compound (Active Compound)->Affinity Chromatography Protein Identification (Mass Spectrometry) Protein Identification (Mass Spectrometry) Affinity Chromatography->Protein Identification (Mass Spectrometry) Target Validation (Genetic/Biochemical) Target Validation (Genetic/Biochemical) Protein Identification (Mass Spectrometry)->Target Validation (Genetic/Biochemical) Pathway Analysis Pathway Analysis Target Validation (Genetic/Biochemical)->Pathway Analysis

Figure 1. A generalized workflow for identifying the molecular target of a novel bioactive compound like this compound.

G cluster_0 Classical Macrolides (e.g., Erythromycin) cluster_1 Berkeleylactones (e.g., this compound) Erythromycin Erythromycin Ribosome (50S subunit) Ribosome (50S subunit) Erythromycin->Ribosome (50S subunit) Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome (50S subunit)->Protein Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death This compound This compound This compound->Ribosome (50S subunit) Novel Target (Unknown) Novel Target (Unknown) This compound->Novel Target (Unknown) Disruption of Essential Pathway Disruption of Essential Pathway Novel Target (Unknown)->Disruption of Essential Pathway Disruption of Essential Pathway->Bacterial Cell Death

Figure 2. Contrasting the known mechanism of classical macrolides with the proposed novel pathway of berkeleylactones.

Conclusion and Future Directions

The available data, while preliminary, suggests that this compound itself exhibits weak antimicrobial activity compared to other members of its class, such as Berkeleylactone A. However, the unique mechanism of action shared by the berkeleylactone family underscores the importance of this chemical scaffold. The inactivity of this compound against the tested strains could be due to a variety of factors, including target affinity, cell permeability, or metabolic instability.

Future research should focus on several key areas:

  • Target Identification: Elucidating the specific molecular target of the berkeleylactones is the most critical next step. The workflow outlined in Figure 1 provides a roadmap for this endeavor.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign around the berkeleylactone scaffold is warranted. The potent activity of Berkeleylactone A and the inactivity of this compound provide valuable initial data points for medicinal chemists to design more potent and drug-like analogues.

  • Spectrum of Activity: Broader screening of the berkeleylactone library against a more diverse panel of bacterial and fungal pathogens is necessary to fully understand their therapeutic potential.

References

Berkeleylactone E: A Comparative Analysis of Cross-Resistance with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the berkeleylactones, a family of 16-membered macrolides, have garnered attention due to their unique biological activity. This guide provides a comparative analysis of Berkeleylactone E and its potential for cross-resistance with other major antibiotic classes, supported by available experimental data and a detailed examination of their mechanisms of action.

Executive Summary

Berkeleylactone A, a prominent member of the berkeleylactone family, exhibits a novel mechanism of action distinct from that of traditional macrolide antibiotics. Unlike erythromycin (B1671065) and its derivatives, which target the bacterial ribosome to inhibit protein synthesis, berkeleylactones do not act on the ribosome.[1][2][3][4] This fundamental difference in their molecular target strongly suggests that this compound would not be susceptible to the common resistance mechanisms that render many conventional antibiotics ineffective. This guide will explore the implications of this novel mechanism in the context of cross-resistance with beta-lactams, tetracyclines, aminoglycosides, and traditional macrolides.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and other selected berkeleylactones against a panel of pathogenic microorganisms. For comparison, typical MIC ranges for conventional antibiotics are also provided.

Table 1: Minimum Inhibitory Concentration (MIC) of Berkeleylactones and Comparator Antibiotics

CompoundStaphylococcus aureus (ATCC 13709)Streptococcus pyogenesCandida glabrataBacillus subtilisCandida albicansBacillus anthracis
This compound 125 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL>250 µg/mL
Berkeleylactone A 1-2 µg/mL (MRSA strains)1-2 µg/mL1-2 µg/mL-1-2 µg/mL1-2 µg/mL
Berkeleylactone I 32 µg/mL250 µg/mL>500 µg/mL125 µg/mL>500 µg/mL64 µg/mL
A26771B 8 µg/mL125 µg/mL125 µg/mL32 µg/mL250 µg/mL16 µg/mL

Data for berkeleylactones sourced from Stierle, A. A., et al. (2021).[5] Data for Berkeleylactone A sourced from Stierle, A., et al. (2017).

Mechanisms of Action and the Implications for Cross-Resistance

The potential for cross-resistance between antibiotics is primarily determined by their mechanisms of action and the corresponding resistance mechanisms developed by bacteria.

This compound: While the precise molecular target of the berkeleylactones is yet to be fully elucidated, studies on Berkeleylactone A have conclusively shown that it does not inhibit protein synthesis or target the bacterial ribosome. This indicates a novel mechanism of action among macrolide antibiotics.

Conventional Antibiotics:

  • Traditional Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics bind to the 50S ribosomal subunit, interfering with the elongation of the polypeptide chain and thus inhibiting protein synthesis. Resistance typically arises from enzymatic modification of the ribosomal target (e.g., by Erm methyltransferases), mutations in the 23S rRNA, or active efflux of the drug.

  • Beta-Lactams (e.g., Penicillin, Cephalosporins): These agents inhibit the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). Resistance is commonly mediated by the production of beta-lactamase enzymes that hydrolyze the antibiotic, or by alterations in the PBPs that reduce binding affinity.

  • Tetracyclines: This class of antibiotics binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby halting protein synthesis. The primary resistance mechanisms are efflux pumps that actively remove the antibiotic from the cell and ribosomal protection proteins that dislodge the bound drug.

  • Aminoglycosides (e.g., Gentamicin, Kanamycin): These antibiotics bind to the 30S ribosomal subunit, causing codon misreading and inhibition of protein synthesis. Resistance is most often due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes.

Given that this compound and its analogues act via a novel pathway that does not involve the ribosome, it is highly improbable that they would be affected by the resistance mechanisms that target traditional macrolides, tetracyclines, and aminoglycosides. Similarly, because they do not target cell wall synthesis, resistance mechanisms against beta-lactams would not confer resistance to berkeleylactones.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the distinct mechanism of action of this compound (as inferred from Berkeleylactone A) compared to other major antibiotic classes, highlighting the basis for the low probability of cross-resistance.

Antibiotic_Mechanisms cluster_berkeleylactone This compound cluster_conventional Conventional Antibiotics cluster_protein_synthesis Protein Synthesis Inhibitors cluster_cell_wall Cell Wall Synthesis Inhibitor Berkeleylactone This compound Unknown_Target Novel Cellular Target (Non-Ribosomal) Berkeleylactone->Unknown_Target Inhibition Ribosome Ribosome (30S/50S Subunits) PBP Penicillin-Binding Proteins (PBPs) Cell_Death_B Bacterial Cell Death Unknown_Target->Cell_Death_B Leads to Macrolides Traditional Macrolides Macrolides->Ribosome Bind to 50S Tetracyclines Tetracyclines Tetracyclines->Ribosome Bind to 30S Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome Bind to 30S Protein_Synthesis Protein Synthesis Cell_Growth Bacterial Growth Ribosome->Cell_Growth Inhibition of Protein Synthesis Protein_Synthesis->Cell_Growth Essential for Beta_Lactams Beta-Lactams Beta_Lactams->PBP Inhibit Cell_Wall Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanisms of Action: this compound vs. Conventional Antibiotics.

Experimental Protocols

The antimicrobial activity of the berkeleylactones was determined using a broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines. A detailed, representative protocol for such an assay is provided below.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Control antibiotic with known MIC for the test organism

  • Incubator set to the optimal growth temperature for the microorganism (e.g., 35°C)

  • Micropipettes and sterile tips

  • Optional: Growth indicator dye (e.g., AlamarBlue or resazurin)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • To the wells in the first column, add 200 µL of the test compound at a starting concentration (e.g., 500 µg/mL).

  • Serial Dilution of Test Compound:

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of concentrations of the test compound.

    • The eleventh column will serve as the positive control (no compound), and the twelfth column as the negative control (no inoculum).

  • Inoculation:

    • Prepare the microbial inoculum in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve the final desired concentration in the wells (e.g., 5 x 10^5 CFU/mL).

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

    • If using a growth indicator, add it to the wells after incubation and incubate for a further 1-4 hours. A color change (e.g., from blue to pink for resazurin) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.

Conclusion

References

Berkeleylactone E: A Comparative Analysis of its Potential Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial activity of Berkeleylactone E against clinically relevant bacterial strains. Due to the limited publicly available data on this compound's specific activity, this guide leverages experimental data from closely related Berkeleylactone analogs and the parent compound A26771B. This information is compared with the performance of standard-of-care antibiotics against the same pathogens.

Executive Summary

The Berkeleylactone family of 16-membered macrolides, isolated from fungal co-cultures, represents a promising area of antibiotic research. While specific antibacterial data for this compound is not yet available, studies on its analogs, particularly Berkeleylactone A, demonstrate potent activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Bacillus anthracis.[1][2][3][4][5] Notably, Berkeleylactone A appears to act via a novel mechanism, distinct from traditional macrolide antibiotics that inhibit protein synthesis.[1] This suggests that the Berkeleylactone class could be effective against bacteria that have developed resistance to current macrolides. This guide presents available minimum inhibitory concentration (MIC) data for Berkeleylactone analogs and comparator antibiotics, details the experimental protocols for these assays, and visualizes the known and proposed mechanisms of action.

Comparative Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of Berkeleylactone analogs and standard antibiotics against key clinically relevant bacteria. It is important to note that the activity of this compound may differ from its analogs.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

Compound/AntibioticMSSAMRSA
Berkeleylactone A1-2[1]1-2[1]
A26771B->32
Berkeleylactone I-16
Vancomycin-0.5 - 2[6]
Oxacillin-≥4 (Resistant)[7]
Ciprofloxacin-0.032 - 0.38[8]

Table 2: Comparative MIC Values (µg/mL) Against Streptococcus pyogenes

Compound/AntibioticMIC RangeMIC90
Berkeleylactone A1-2[3]-
Berkeleylactone N--
Penicillin G0.016 - 0.032[9]0.023[9]
Amoxicillin0.016 - 0.064[9]0.023[9]
Cefotaxime-0.016[10]

Table 3: Comparative MIC Values (µg/mL) Against Bacillus anthracis

Compound/AntibioticMIC RangeMIC90
Berkeleylactone A1-2[1][3]-
Ciprofloxacin≤0.015 - 0.12[11]0.06[12]
Doxycycline--
Penicillin G≤0.015 - 0.25[11]0.016[12]
Vancomycin0.75 - 5[13]3[13]

Mechanism of Action

Conventional Macrolides

Traditional macrolide antibiotics, such as erythromycin, function by inhibiting bacterial protein synthesis. They bind to the 23S rRNA component of the 50S ribosomal subunit, blocking the exit tunnel for the nascent polypeptide chain. This arrests protein elongation and ultimately inhibits bacterial growth.

macrolide_mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S 50S->Blocked_Exit_Tunnel Blocks exit tunnel 30S 30S Macrolide Macrolide Macrolide->50S Binds to 23S rRNA tRNA tRNA mRNA mRNA Polypeptide_Chain Growing Polypeptide Chain Polypeptide_Chain->Blocked_Exit_Tunnel Elongation Arrested berkeleylactone_mechanism Berkeleylactone_A Berkeleylactone A Unknown_Target Unknown Molecular Target (e.g., Enzyme, Membrane Component) Berkeleylactone_A->Unknown_Target Interacts with Bacterial_Cell_Death Inhibition of Growth / Cell Death Unknown_Target->Bacterial_Cell_Death Leads to mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare stock solution of This compound / Comparator Serial_Dilution Perform 2-fold serial dilutions in 96-well plate Prepare_Compound->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Plate Visually inspect for turbidity or measure OD600 Incubate_Plate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC

References

In Vitro Efficacy of Berkeleylactone E and its Analogs Against MRSA: A Comparative Analysis with Standard of Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical data on Berkeleylactone E and its potent analog, Berkeleylactone A, reveals promising in vitro antimicrobial activity against multidrug-resistant pathogens. However, a notable absence of in vivo efficacy studies for any of the Berkeleylactones necessitates a comparison with the current standard of care for relevant infections to be based solely on in vitro data. This guide provides a detailed comparison of the in vitro performance of Berkeleylactones with established frontline antibiotics for Methicillin-resistant Staphylococcus aureus (MRSA), a key target pathogen for this novel class of macrolides.

While this compound was isolated and identified as part of the Berkeleylactone family, specific antimicrobial activity data for this particular analog is not extensively reported in the initial discovery literature.[1] The focus of these early studies has been on Berkeleylactone A, which has demonstrated the most potent antimicrobial activity within this class.[1][2]

Comparative In Vitro Activity

Berkeleylactone A has shown significant in vitro activity against a range of Gram-positive bacteria, including several strains of MRSA. The reported Minimum Inhibitory Concentration (MIC) for Berkeleylactone A against four different MRSA strains is consistently low, indicating potent antibacterial action.[1][2]

For a comprehensive comparison, the in vitro activity of Berkeleylactone A is presented alongside the typical MIC ranges for the current standard of care antibiotics used in the treatment of MRSA infections: vancomycin, linezolid, and daptomycin.

CompoundOrganismMIC (µg/mL)Reference
Berkeleylactone A MRSA (4 strains)1-2[1][2]
Vancomycin MRSA0.5 - 2[3]
Linezolid MRSA1 - 4[4][5]
Daptomycin MRSA0.125 - 1[6][7]

Mechanism of Action: A Novel Pathway

A key differentiator for the Berkeleylactone class of antibiotics is their novel mechanism of action. Unlike traditional macrolide antibiotics, which inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, mode of action studies on Berkeleylactone A have shown that it does not inhibit protein synthesis.[1][2] This suggests a distinct and previously uncharacterized mechanism for its antibiotic activity, which could be advantageous in overcoming existing resistance mechanisms.

The precise molecular target and signaling pathway of the Berkeleylactones remain to be elucidated.

Signaling Pathway Diagrams

The following diagrams illustrate the known mechanism of action for standard macrolide antibiotics and contrast it with the proposed, yet uncharacterized, mechanism of the Berkeleylactones.

Standard Macrolide Mechanism of Action cluster_bacterium Bacterial Cell Ribosome Ribosome Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Essential for Inhibition Inhibition Ribosome->Inhibition Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth Standard_Macrolide Standard Macrolide (e.g., Erythromycin) Standard_Macrolide->Ribosome Inhibition->Protein_Synthesis Berkeleylactone Proposed Mechanism of Action cluster_bacterium Bacterial Cell cluster_ribosome Protein Synthesis Pathway Unknown_Target Unknown Target Essential_Process Essential Cellular Process Unknown_Target->Essential_Process Crucial for Inhibition Inhibition Unknown_Target->Inhibition Bacterial_Growth Bacterial_Growth Essential_Process->Bacterial_Growth Berkeleylactone Berkeleylactone A Berkeleylactone->Unknown_Target Ribosome Ribosome Berkeleylactone->Ribosome Does Not Inhibit Inhibition->Essential_Process Protein_Synthesis Protein_Synthesis Ribosome->Protein_Synthesis Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., MRSA) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Berkeleylactone A Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Compound Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (e.g., 24 hours at 37°C) Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

References

Benchmarking Berkeleylactone E: A Comparative Safety Analysis Against Established Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the safety profiles of macrolide antibiotics is critical for the development of new therapeutic agents. This guide provides a comparative overview of the known safety profiles of common macrolides—azithromycin, clarithromycin (B1669154), and erythromycin (B1671065)—and discusses the current understanding of the safety of the novel macrolide, Berkeleylactone E. Due to a lack of publicly available preclinical and clinical safety data for this compound, a direct quantitative comparison is not feasible at this time. This guide will instead focus on presenting the established safety data for comparator macrolides and detailing the necessary experimental protocols for evaluating the safety of new chemical entities like this compound.

Comparative Safety Profiles of Macrolide Antibiotics

The safety profiles of macrolide antibiotics are well-documented, with a range of common to rare adverse effects. Gastrointestinal disturbances are among the most frequently reported side effects across this class of drugs. More serious concerns include the potential for cardiotoxicity, specifically QT interval prolongation, and hepatotoxicity. The following table summarizes the key safety findings for azithromycin, clarithromycin, and erythromycin based on available data.

Safety ParameterAzithromycinClarithromycinErythromycin
Common Adverse Events Diarrhea (5%), nausea (3%), abdominal pain (3%), vomiting.[1]Diarrhea (7%), vomiting (6%), abdominal pain (2%), headache (2%), nausea (1%).[2]Nausea, vomiting, abdominal pain, diarrhea, loss of appetite.[3][4]
Cardiotoxicity Associated with QTc prolongation and a potential risk of torsades de pointes, particularly in patients with pre-existing heart conditions.[1][5] A lower risk of myocardial infarction compared to clarithromycin or erythromycin has been suggested.[6]Associated with QT prolongation and cardiac arrhythmias.[7] Ranked as more likely to be associated with a higher risk for myocardial infarction compared to azithromycin.[8]Associated with QT prolongation and torsades de pointes.[3][9] Ranked as more likely to be associated with a higher risk for myocardial infarction compared to azithromycin.[8]
Hepatotoxicity Can cause cholestatic hepatitis and has been associated with immunoallergenic features such as rash and fever.[1][5]Can cause severe hepatic dysfunction, which is usually reversible, though fatalities have been reported.Can cause hepatic dysfunction and cholestatic jaundice, particularly with the estolate form.
Drug Interactions Fewer significant drug-drug interactions compared to erythromycin and clarithromycin as it is a weaker inhibitor of cytochrome P450 enzymes.A potent inhibitor of cytochrome P450 3A4, leading to numerous clinically important drug-drug interactions.[8]A potent inhibitor of cytochrome P450 enzymes, leading to a broad range of drug interactions.[9]

This compound: An Overview of Available Data

This compound is a 16-membered macrolide antibiotic produced by a co-culture of Penicillium fuscum and P. camembertii/clavigerum.[7] While its antimicrobial activity against Staphylococcus aureus (MIC = 125 μM) has been reported, there is a notable absence of published data regarding its safety profile in preclinical or clinical studies.[2]

Cytotoxicity data for other related berkeleylactones have been mentioned in the literature. For instance, Berkeleylactone A, A26771B (a related macrolide), and Berkeleylactone C have been evaluated against a panel of 60 human cancer cell lines, with some compounds showing growth inhibition against specific leukemia cell lines.[1] However, no such data is currently available for this compound.

Without specific in vitro or in vivo toxicity studies, any discussion of the safety of this compound remains speculative. A thorough evaluation, following established experimental protocols, is necessary to characterize its potential for cytotoxicity, hepatotoxicity, and cardiotoxicity.

Experimental Protocols for Macrolide Safety Assessment

To establish a comprehensive safety profile for a novel macrolide such as this compound, a series of standardized in vitro and in vivo toxicological studies are required.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration at which a compound causes cell death and to assess its general toxicity to living cells.

Methodology: MTT Assay

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or HEK293 (embryonic kidney), are cultured in appropriate media and conditions until they reach a confluent monolayer in 96-well plates.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the metabolic conversion of MTT by viable cells into a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

In Vitro Hepatotoxicity Assessment

Objective: To evaluate the potential of a compound to cause liver injury.

Methodology: 3D Human Liver Spheroid Model

  • Spheroid Formation: Primary human hepatocytes are co-cultured with other liver-resident cells (e.g., Kupffer cells, stellate cells) to form three-dimensional spheroids that better mimic the in vivo liver microenvironment.

  • Compound Treatment: The liver spheroids are treated with various concentrations of the test compound over an extended period (e.g., up to 14 days) to assess both acute and chronic toxicity.

  • Biomarker Analysis: Supernatants and cell lysates are collected at different time points to measure key biomarkers of liver function and injury, including:

    • Albumin and Urea Secretion: To assess metabolic function.

    • ATP Levels: To evaluate cellular energy status and mitochondrial function.

    • Release of Liver Enzymes: Such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium as indicators of hepatocellular damage.

  • Gene Expression Analysis: Changes in the expression of genes involved in drug metabolism (e.g., cytochrome P450 enzymes) and cellular stress responses are analyzed using techniques like qPCR.

In Vitro Cardiotoxicity Assessment

Objective: To determine the potential of a compound to cause cardiac arrhythmias, particularly through the blockade of the hERG potassium channel.

Methodology: Patch-Clamp Electrophysiology

  • Cell Line: A stable cell line expressing the human Ether-à-go-go-Related Gene (hERG), such as HEK293-hERG, is used.

  • Cell Preparation: Cells are prepared for patch-clamp recording, which allows for the measurement of ion channel activity in a single cell.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The whole-cell patch-clamp technique is used to measure the hERG potassium current (IKr) before and after the application of the compound.

  • Data Analysis: The degree of inhibition of the hERG current is quantified, and the IC50 value for hERG channel blockade is determined. A high affinity for the hERG channel is a strong indicator of potential cardiotoxicity.

Visualizing Safety Assessment and Toxicity Pathways

To better understand the processes involved in safety evaluation and the mechanisms of macrolide toxicity, the following diagrams are provided.

Experimental_Workflow_for_Safety_Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity Studies (Single High Dose) Cytotoxicity->Acute_Toxicity Hepatotoxicity Hepatotoxicity Assays (e.g., 3D Liver Spheroids) Chronic_Toxicity Chronic Toxicity Studies (Repeated Dosing) Hepatotoxicity->Chronic_Toxicity Cardiotoxicity Cardiotoxicity Assays (e.g., hERG Patch-Clamp) Cardiotoxicity->Chronic_Toxicity Data_Analysis Data Analysis and Risk Assessment Acute_Toxicity->Data_Analysis Chronic_Toxicity->Data_Analysis New_Compound New Macrolide Candidate (e.g., this compound) New_Compound->Cytotoxicity New_Compound->Hepatotoxicity New_Compound->Cardiotoxicity Safety_Profile Comprehensive Safety Profile Data_Analysis->Safety_Profile

Workflow for Novel Macrolide Safety Assessment.

Macrolide_Cardiotoxicity_Pathway Macrolide Macrolide Antibiotic (e.g., Erythromycin, Clarithromycin) hERG hERG Potassium Channel in Cardiomyocytes Macrolide->hERG Inhibition IKr Reduced Outward K+ Current (IKr) hERG->IKr AP Prolongation of Cardiac Action Potential IKr->AP QT QT Interval Prolongation on ECG AP->QT TdP Torsades de Pointes (Ventricular Arrhythmia) QT->TdP Increased Risk

Mechanism of Macrolide-Induced Cardiotoxicity.

References

Safety Operating Guide

Proper Disposal Procedures for Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Berkeleylactone E is not currently available. The following disposal procedures are based on guidelines for the safe handling of general lactone-containing organic compounds and should be adapted to your institution's specific protocols and in compliance with local, state, and federal regulations. The information provided is intended for use by trained professionals in a laboratory setting.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a novel macrolide, it should be treated as a potentially hazardous chemical waste. The following guide provides a comprehensive, step-by-step protocol for its safe management and disposal.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Lactone compounds can be irritating to the eyes and skin.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat Standard laboratory coat to prevent skin exposure.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and governmental regulations is mandatory.

Experimental Protocol for Disposal:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include: "Hazardous Waste," the chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Organic Waste").

  • Waste Container Management:

    • Use a container made of a material compatible with organic compounds.

    • Keep the container securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal of Pure/Concentrated Compound:

    • If disposing of unused or expired pure this compound, it should be transferred directly into the designated hazardous waste container.

    • Do not attempt to neutralize or chemically treat the compound unless you are following a validated and approved institutional procedure.

  • Disposal of Contaminated Labware:

    • Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination of Reusable Labware:

    • Thoroughly decontaminate any reusable labware (e.g., glassware) that has come into contact with this compound.

    • A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by a standard wash with soap and water.

    • The solvent rinse must be collected and disposed of as hazardous liquid waste.

  • Arranging for Waste Pickup:

    • Once the hazardous waste container is full or has reached your institution's time limit for storage, arrange for its pickup through your institution's Environmental Health and Safety (EHS) office.

    • Provide the EHS office with all available information about the waste, including its chemical class (lactone, macrolide) and any known hazards.

Representative Data for a Lactone Compound (ε-Caprolactone)

As a reference, the following table summarizes key quantitative data for ε-Caprolactone, a structurally related lactone. This information is provided to give a general sense of the toxicological profile of a simple lactone.

PropertyValue
Acute Oral Toxicity (LD50, Rat) 4290 mg/kg[2][4]
Skin Irritation (Rabbit) Causes skin irritation[2]
Eye Irritation (Rabbit) Causes serious eye damage[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Segregation cluster_disposal_actions Disposal Actions cluster_final Final Steps start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container is_solid Solid Waste? container->is_solid is_liquid Liquid Waste? is_solid->is_liquid No dispose_solid Dispose in Solid Hazardous Waste Container is_solid->dispose_solid Yes is_sharp Sharps Waste? is_liquid->is_sharp No dispose_liquid Dispose in Liquid Hazardous Waste Container is_liquid->dispose_liquid Yes dispose_sharp Dispose in Sharps Hazardous Waste Container is_sharp->dispose_sharp Yes seal_container Seal Container When Not in Use is_sharp->seal_container No dispose_solid->seal_container dispose_liquid->seal_container dispose_sharp->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Container Full? Contact EHS for Pickup store_saa->contact_ehs contact_ehs->store_saa No end End of Process contact_ehs->end Yes

References

Personal protective equipment for handling Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Berkeleylactone E

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety profiles of structurally similar compounds, such as ε-Caprolactone and other macrolide antibiotics. Researchers must exercise caution and handle this compound as a compound with unknown hazards. The information provided here is for guidance purposes and should be supplemented by a thorough risk assessment before commencing any laboratory work.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound in a research and development setting.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with analogous lactone compounds.

Protection Type Specification Purpose
Eye Protection Chemical splash gogglesTo protect eyes from splashes and aerosols.
Hand Protection Nitrile glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of aerosols or particulates.
First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid measures.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage Procedures
  • Receiving and Unpacking:

    • Inspect incoming packages for any signs of damage or leakage.

    • Wear appropriate PPE (lab coat, gloves, eye protection) when unpacking.

    • Verify the contents against the shipping documents.

    • Transport the container to the designated storage area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly labeled with the compound's identity and any known hazards.

  • Weighing and Aliquoting:

    • All weighing and aliquoting of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

    • For solutions, use a calibrated pipette and perform dilutions within the fume hood.

  • Experimental Use:

    • Always handle this compound within a chemical fume hood.

    • Ensure all glassware and equipment are clean and dry before use.

    • Keep containers closed when not in use.

    • Avoid generating aerosols.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of this compound down the drain.

  • Container Disposal:

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste. Ensure all waste containers are properly labeled and sealed.

Spill Response Workflow

In the event of a spill, a clear and practiced response is necessary to ensure safety and minimize environmental impact.

Caption: Workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.